Piperettine
Description
This compound has been reported in Piper wallichii, Piper nigrum, and Piper guineense with data available.
Properties
CAS No. |
583-34-6 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H21NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,4-5,8-11,14H,3,6-7,12-13,15H2/b2-1+,8-4+,9-5+ |
InChI Key |
DLKOUKNODPCIHZ-UMYWTXKFSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
148 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Piperettine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperettine is a naturally occurring alkaloid found in the fruits of Piper nigrum (black pepper) and other Piper species. As a homolog of piperine, the primary pungent component of black pepper, this compound contributes to the complex sensory profile of this globally significant spice. While not as extensively studied as piperine, understanding the physicochemical properties of this compound is crucial for its potential applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its molecular structure, solubility, and spectroscopic properties. The guide also outlines detailed experimental protocols for its isolation and analysis and presents a logical workflow for its characterization.
Introduction
This compound, a member of the piperamide class of alkaloids, is distinguished from piperine by the presence of an additional conjugated double bond in its aliphatic chain. This structural difference influences its physicochemical properties and may impart distinct biological activities. Although present in smaller quantities than piperine, this compound is a significant constituent of black pepper extracts. A thorough understanding of its properties is essential for the development of analytical methods for quality control of pepper and its extracts, as well as for exploring its potential as a bioactive compound.
Molecular and Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, particularly from historical sources, many properties are predicted due to the limited number of dedicated studies on this specific compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hepta-2,4,6-trien-1-one | IUPAC Nomenclature |
| Molecular Formula | C₁₉H₂₁NO₃ | [1][2] |
| Molecular Weight | 311.38 g/mol | Calculated |
| Appearance | Yellow, crystalline solid | [1] |
| Melting Point | 148 °C | [3] |
| Boiling Point | Not experimentally determined | - |
| logP (Octanol/Water) | 4.10 (estimated) | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Source |
| Water | 1.648 mg/L (estimated) | 25 °C | [4] |
| Alcohol (Ethanol) | Sparingly soluble | Cold | [1] |
| Ether | Sparingly soluble | Cold | [1] |
| Benzene | More soluble | Cold | [1] |
| Ethyl Acetate | More soluble | Cold | [1] |
| Chloroform | More soluble | Cold | [1] |
| Acetone | Freely soluble | Cold | [1] |
| Glacial Acetic Acid | Freely soluble | Cold | [1] |
| Light Petroleum | Insoluble | Cold | [1] |
| Dilute Acids | Insoluble | - | [1] |
| Dilute Alkalis | Insoluble | - | [1] |
Table 3: Spectroscopic Data of this compound
| Technique | Data | Source |
| UV-Vis (in Alcohol) | λmax: 364 nm | [1] |
| ¹H NMR | Data not specifically available for this compound. Predicted spectra can be generated. | - |
| ¹³C NMR | Data not specifically available for this compound. Predicted spectra can be generated. | - |
| Mass Spectrometry | Molecular Ion [M]+: m/z 311. Analysis of black pepper extracts confirms the presence of a compound with this mass corresponding to this compound.[5][6] | - |
| Infrared (IR) | Data not specifically available for this compound. Expected characteristic peaks for amide C=O, C=C of the conjugated system and aromatic ring, and C-O-C of the methylenedioxy group. | - |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methods for the analysis of natural products, particularly those for the closely related piperine, can be adapted.
Isolation of this compound from Piper nigrum
The isolation of this compound is often performed alongside that of piperine from black pepper. The following protocol is based on the method described by Spring and Stark (1950).
Workflow for Isolation and Purification of this compound
-
Extraction: Ground black pepper is subjected to continuous extraction with ethanol in a Soxhlet apparatus for several hours.
-
Initial Piperine Removal: The ethanolic extract is concentrated, leading to the crystallization of the less soluble piperine, which is then removed by filtration.
-
Chromatographic Separation: The resulting mother liquor, enriched in this compound, is concentrated and subjected to column chromatography on alumina. A suitable solvent system (e.g., a mixture of benzene and petroleum ether) is used for elution. This compound is more strongly adsorbed to the alumina than piperine.
-
Crystallization: The fractions containing this compound are collected, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent, such as ethyl acetate, to yield pure, yellow crystals of this compound.
Melting Point Determination
The melting point of the purified this compound crystals can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Solubility Determination
A qualitative assessment of solubility can be performed by adding a small amount of this compound to various solvents at room temperature and observing its dissolution. For quantitative solubility, a saturated solution of this compound in a specific solvent is prepared at a constant temperature. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, after appropriate dilution.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance of the solution is measured across a range of wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern of this compound can be determined using a mass spectrometer, with techniques such as electron ionization (EI) or electrospray ionization (ESI).
Biological Activity and Signaling Pathways
There is a limited body of research specifically focused on the biological activities and associated signaling pathways of this compound. However, as a member of the piperamide family, it is likely to exhibit some of the biological effects observed for the more extensively studied piperine, which include anti-inflammatory, antioxidant, and bioavailability-enhancing properties.
Given the lack of specific data for this compound, a diagram of a known signaling pathway affected by the general class of piperamides is presented below for illustrative purposes. Piperine has been shown to modulate various signaling pathways, including the TGF-β pathway.
Illustrative Signaling Pathway Potentially Modulated by Piperamides
Conclusion
This compound is a structurally interesting alkaloid with a core set of identified physicochemical properties. However, a significant portion of the available data is either historical or predicted. This guide highlights the need for modern, comprehensive experimental studies to fully characterize this compound. Such research will be invaluable for its potential development as a pharmacological agent and for the establishment of robust analytical standards for products derived from Piper species. The provided protocols offer a starting point for researchers to further investigate this intriguing natural product.
References
- 1. 241. This compound from Piper nigrum; its isolation, identification, and synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C19H21NO3 | CID 10244953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB012745) - FooDB [foodb.ca]
- 4. This compound, 583-34-6 [thegoodscentscompany.com]
- 5. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Occurrence and Analysis of Piperettine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperettine, a pungent alkaloid found in the Piperaceae family, is a structural analog of piperine, the well-known bioactive compound in black pepper. While less studied than its famous counterpart, this compound is gaining interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of relevant biological signaling pathways.
Natural Sources of this compound
This compound is primarily found in the fruits of various species of the Piper genus. The most significant and well-documented sources are:
-
Piper nigrum (Black Pepper): The most common source of this compound, where it co-exists with piperine and other alkaloids. The concentration of this compound can vary significantly depending on the variety and origin of the pepper.[1]
-
Piper longum (Long Pepper): Another notable source of piperamides, including this compound.
-
Piper retrofractum (Javanese Long Pepper): This species also contains this compound.
The biosynthesis of piperamides like this compound in Piper species involves the convergence of the phenylpropanoid pathway and the lysine-derived piperidine ring.
Quantitative Data on this compound Content
The concentration of this compound in its natural sources can be influenced by factors such as plant variety, geographical origin, and processing methods. The following table summarizes available quantitative data for this compound in different varieties of Piper nigrum.
| Plant Source | Variety/Type | This compound Content (mg/g of extract) | Reference |
| Piper nigrum | Black Pepper 1 | 21.51 - 70.60 | [1] |
| Piper nigrum | Black Pepper 2 | 21.51 - 70.60 | [1] |
| Piper nigrum | Black Pepper 3 | 21.51 - 70.60 | [1] |
| Piper nigrum | Green Pepper | 21.51 - 70.60 | [1] |
| Piper nigrum | White Pepper | 21.51 - 70.60 | [1] |
| Piper nigrum | Red Pepper | 21.51 - 70.60 | [1] |
Experimental Protocols
The following is a composite experimental protocol for the extraction, isolation, and quantification of this compound from Piper species, adapted from established methods for piperine and other piperamides.
Extraction of this compound
This protocol outlines a standard Soxhlet extraction method.
Materials and Reagents:
-
Dried and powdered fruits of Piper species (e.g., Piper nigrum)
-
Dichloromethane (CH2Cl2) or Ethanol (95%)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Weigh approximately 10 g of finely ground Piper fruit powder and place it in a thimble made from Whatman No. 1 filter paper.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 150 mL of dichloromethane or ethanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to reflux for 6-8 hours.
-
After the extraction is complete, allow the solution to cool.
-
Filter the extract to remove any solid particles.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude oleoresin.
Isolation and Purification of this compound
This protocol uses column chromatography for the separation of this compound from the crude extract.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate, 95:5 v/v).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using TLC. The mobile phase for TLC can be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots on the TLC plates under a UV lamp. This compound will appear as a distinct spot.
-
Pool the fractions containing pure this compound, as identified by TLC.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 343 nm (for piperine, a similar wavelength would be suitable for this compound, but should be optimized).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Preparation of Standard Solutions: Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 50 µg/mL.
-
Preparation of Sample Solution: Accurately weigh the purified this compound extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Sample Analysis: Inject the sample solution into the HPLC system and record the peak area for this compound.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways
While extensive research has been conducted on the signaling pathways modulated by piperine, specific studies on the direct effects of this compound on cellular signaling are limited. Given the structural similarity between piperine and this compound, it is plausible that they may share some biological targets and mechanisms of action.
Piperine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Below is a diagram illustrating the proposed inhibitory effect of piperine on the NF-κB signaling pathway, which may serve as a hypothetical model for the potential action of this compound pending further research.
Caption: Proposed inhibition of the NF-κB pathway by piperine.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of this compound and the logical relationship of its natural sources.
Caption: General workflow for this compound analysis.
Caption: Natural sources of this compound.
Conclusion
This compound is a naturally occurring alkaloid with potential for pharmacological applications. This guide provides a foundational understanding of its natural sources, quantification, and methods for its study. While research into the specific biological activities and signaling pathways of this compound is still in its early stages, the established knowledge of the closely related compound, piperine, offers a valuable framework for future investigations. The protocols and data presented herein are intended to support and facilitate further research into this promising natural product.
References
Biosynthesis of Piperettine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperettine, a pungent alkaloid found in various Piper species, including black pepper (Piper nigrum) and long pepper (Piper longum), is a subject of growing interest in the scientific community due to its diverse pharmacological activities. Structurally similar to piperine, the major pungent compound in black pepper, this compound possesses a longer polyketide-derived side chain, which contributes to its unique bioactivity. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants, focusing on the core enzymatic steps, precursor molecules, and regulatory aspects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, plant biochemistry, and drug discovery and development.
The Biosynthetic Pathway of this compound: A Multi-step Enzymatic Cascade
The biosynthesis of this compound is intricately linked to the well-established piperine biosynthetic pathway, diverging at the point of acyl-CoA chain elongation. The overall process can be divided into two main branches: the formation of the piperidine ring and the synthesis of the piperettic acid moiety, which are ultimately condensed to form this compound.
Formation of the Piperidine Ring from L-Lysine
The piperidine heterocyclic ring, a common structural feature of piperamides, is derived from the amino acid L-lysine. This part of the pathway is shared with piperine biosynthesis and involves a series of enzymatic reactions that convert lysine into the reactive piperidine molecule.
Biosynthesis of the Piperettic Acid Moiety: A Phenylpropanoid-Polyketide Pathway
The aromatic portion and the extended C7 side chain of this compound originate from the phenylpropanoid and polyketide pathways.
a. Phenylpropanoid Pathway Precursor: The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to ferulic acid through a series of enzymatic steps common to the general phenylpropanoid pathway.
b. Chain Elongation to a C7 Acyl-CoA: A key distinguishing step in this compound biosynthesis is the elongation of a phenylpropanoid-derived precursor to form a C7 acid. While the precise enzymatic machinery is still under investigation, it is hypothesized to involve a polyketide synthase (PKS)-like mechanism . This process likely involves the sequential addition of a C2 unit, derived from malonyl-CoA, to an activated phenylpropanoid starter unit.
c. Formation of the Methylenedioxy Bridge: A characteristic feature of many piperamides, including this compound, is the presence of a methylenedioxy bridge on the aromatic ring. In the closely related piperine biosynthesis, the cytochrome P450 enzyme CYP719A37 has been identified as the catalyst for this reaction, acting on a ferulic acid-derived precursor. It is speculated that a similar or the same enzyme is responsible for this modification in the this compound pathway, likely acting on the elongated C7 acid precursor[1].
d. Activation to Piperettolyl-CoA: The resulting C7 acid is then activated by a CoA ligase to form its corresponding CoA-thioester, piperettolyl-CoA. This activation step is crucial for the final condensation reaction.
Final Condensation Step: Formation of this compound
The final step in this compound biosynthesis is the condensation of the activated piperettolyl-CoA with the piperidine ring. This reaction is catalyzed by a member of the BAHD family of acyltransferases . While piperine synthase shows high specificity for piperoyl-CoA, other less specific piperamide synthases have been identified in Piper species. These enzymes exhibit broader substrate promiscuity and are likely responsible for the synthesis of a variety of piperamides with different side chain lengths, including this compound[2].
Quantitative Data on this compound Content
The concentration of this compound in Piper species is generally lower than that of piperine. Quantitative analyses using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have provided valuable data on the relative abundance of these compounds in different plant tissues and species.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Piper nigrum | Peppercorns | Varies, typically lower than piperine | HPLC, LC-MS | [3][4] |
| Piper longum | Fruit | Present, quantitative data less common than for piperine | HPLC |
Experimental Protocols
Extraction of Piperamides from Plant Material
A reliable method for the extraction of piperamides is essential for their subsequent analysis and quantification.
Protocol: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Grind dried plant material (e.g., fruits, leaves) to a fine powder.
-
Extraction Cell: Pack a stainless-steel extraction cell with the ground plant material.
-
Solvent: Use ethyl acetate as the extraction solvent.
-
ASE Parameters:
-
Temperature: Room temperature
-
Pressure: 1500 psi
-
Static time: 10 minutes per cycle
-
Number of cycles: 3
-
-
Post-extraction: The resulting extract is collected and can be concentrated under vacuum. The organic solvent is then washed with water to remove polar impurities. The final piperamide-rich extract is obtained after evaporating the organic solvent[5].
Quantification of this compound by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for the separation, identification, and quantification of piperamides.
Protocol: UPLC-QTOF-MS Analysis [5]
-
Chromatographic System: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 4 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient would start with a lower percentage of Solvent B, gradually increasing to a high percentage to elute the compounds.
-
Flow Rate: A flow rate of 0.5 mL/min is commonly used.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass analysis.
-
Data Acquisition: Acquire data in a full scan mode to detect all ions within a specified mass range.
-
-
Quantification: Generate a calibration curve using a pure this compound standard of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.
Enzymatic Assay for Piperamide Synthase Activity
In vitro enzyme assays are crucial for characterizing the substrate specificity of piperamide synthases and confirming their role in this compound biosynthesis.
Protocol: In Vitro Assay with Recombinant Enzyme [6]
-
Enzyme Source: Express and purify the candidate piperamide synthase (a BAHD acyltransferase) from a heterologous system (e.g., E. coli).
-
Substrates:
-
Piperettolyl-CoA (the acyl donor). If not commercially available, it can be synthesized enzymatically using a specific CoA ligase or chemically.
-
Piperidine (the acyl acceptor).
-
-
Reaction Buffer: A suitable buffer, typically around pH 7.5, containing necessary co-factors if required.
-
Reaction Incubation: Incubate the purified enzyme with the substrates at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by acidification.
-
Product Analysis: Extract the product (this compound) with an organic solvent and analyze the extract by HPLC or LC-MS to confirm its formation and quantify the amount produced.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound, like other secondary metabolites, is expected to be tightly regulated by a network of signaling pathways in response to developmental cues and environmental stimuli. While specific regulatory networks for this compound have not been fully elucidated, insights can be drawn from the broader understanding of plant secondary metabolism.
Diagram: Hypothetical Regulatory Network for this compound Biosynthesis
Caption: A logical diagram illustrating the potential regulatory cascade controlling this compound biosynthesis.
Diagram: Proposed Biosynthetic Pathway of this compound
Caption: A diagram of the proposed biosynthetic pathway of this compound in plants.
Diagram: Experimental Workflow for this compound Analysis
Caption: A flowchart outlining the general experimental workflow for the analysis of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the diversification of plant secondary metabolism. While the general framework of its synthesis is understood to be analogous to that of piperine, the specific enzymatic machinery responsible for the crucial chain elongation step remains an active area of research. Future studies employing comparative transcriptomics of high- and low-piperettine producing Piper species, coupled with functional characterization of candidate polyketide synthases and BAHD acyltransferases, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only advance our knowledge of plant biochemistry but also open avenues for the metabolic engineering of plants and microorganisms to produce this and other valuable bioactive piperamides for pharmaceutical applications.
References
- 1. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Piperettine: Acknowledging a Research Frontier
A comprehensive investigation into the existing scientific literature reveals a significant gap in the understanding of the specific mechanisms of action for piperettine, a naturally occurring alkaloid found in black pepper. While its chemical cousin, piperine, has been the subject of extensive research, this compound remains a largely unexplored molecule from a mechanistic standpoint. Consequently, the development of an in-depth technical guide detailing its signaling pathways, molecular targets, and associated experimental protocols is not feasible at this time.
While the initial intent was to provide a detailed whitepaper for researchers, scientists, and drug development professionals, the available data is insufficient to meet the core requirements of quantitative data presentation, detailed experimental methodologies, and the creation of signaling pathway diagrams as requested. Searches for specific studies on this compound's mechanism of action, including its potential anticancer, anti-inflammatory, and neuroprotective activities, did not yield the necessary in-depth experimental data.
The Prominence of Piperine in Research
In stark contrast to the scarcity of information on this compound, its structural analog piperine has been the focus of numerous studies, elucidating a wide array of pharmacological effects and underlying mechanisms. Research has shown that piperine's bioactivity stems from its ability to modulate a multitude of signaling pathways and molecular targets.
Key Hypothesized Mechanisms of Action for Piperine:
-
Anti-inflammatory Effects: Piperine has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. It can also suppress the production of pro-inflammatory cytokines and mediators.
-
Anticancer Activity: Studies suggest that piperine can induce apoptosis (programmed cell death) in cancer cells, inhibit their proliferation, and prevent metastasis by modulating pathways such as PI3K/Akt/mTOR and STAT3.
-
Neuroprotective Properties: Piperine is hypothesized to exert neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems.
-
Bioavailability Enhancement: One of the most well-documented effects of piperine is its ability to enhance the bioavailability of other drugs and nutrients by inhibiting drug-metabolizing enzymes and transporters, such as cytochrome P450 enzymes and P-glycoprotein.
The Path Forward for this compound Research
The lack of specific data on this compound's mechanism of action highlights a promising area for future research. Given its structural similarity to piperine, it is plausible that this compound may share some biological activities and mechanistic pathways. However, subtle structural differences can lead to significant variations in biological effects, making direct extrapolation of piperine's mechanisms to this compound speculative without experimental validation.
Future research endeavors should focus on:
-
In vitro studies: Investigating the effects of this compound on various cell lines to identify its impact on cell viability, proliferation, and specific signaling pathways.
-
Enzyme inhibition assays: Determining if this compound, like piperine, can inhibit key drug-metabolizing enzymes.
-
Molecular docking studies: Computationally predicting the potential binding of this compound to various protein targets to generate hypotheses for further experimental testing.
-
Comparative studies: Directly comparing the biological activities and mechanisms of this compound and piperine to understand their structure-activity relationships.
Until such dedicated research is conducted and published in peer-reviewed scientific journals, a comprehensive and technical guide on the mechanism of action of this compound cannot be responsibly compiled. The scientific community awaits further investigation into this intriguing natural compound.
An overview of the chemical properties, biological activities, and mechanisms of action of piperettine and its structural relatives, offering insights for future therapeutic development.
Introduction
This compound, an amide alkaloid found in black pepper (Piper nigrum), belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Structurally similar to piperine, the primary pungent component of black pepper, this compound and its related alkaloids, including chavicine, isopiperine, and piperlongumine, exhibit a range of biological effects, from anti-inflammatory and antioxidant to anticancer properties. This technical guide provides a comprehensive review of the current state of knowledge on this compound and its analogs, with a focus on their chemical synthesis, biological evaluation, and the molecular signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structures and Properties
This compound is chemically known as (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hepta-2,4,6-trien-1-one. Its structure is characterized by a piperidine ring linked via an amide bond to a heptatrienoic acid chain, which is in turn attached to a 1,3-benzodioxole group. This extended conjugation is responsible for its yellow color.[1]
Other key related alkaloids include:
-
Piperine: The most abundant alkaloid in black pepper, it is a geometric isomer of this compound.[2]
-
Chavicine: A cis-cis isomer of piperine, it is known to be less pungent.[3][4]
-
Isopiperine and Isochavicine: Other geometric isomers of piperine.[5]
-
Piperlongumine (Piplartine): Found in the long pepper (Piper longum), this alkaloid possesses a distinct 5,6-dihydropyridin-2(1H)-one moiety instead of the piperidine ring.[6][7]
A computational study evaluating the drug-likeness of these alkaloids based on Lipinski's rule of five suggested that piperine, this compound, and piperanine possess good bioactivity scores.[8] The combination of the piperonal nucleus, the piperidine ring (or a similar heterocyclic system), and the unsaturated ketonic group appears to be crucial for their biological activity.[8]
Biological Activities and Quantitative Data
The alkaloids from Piper species exhibit a wide array of pharmacological effects. While extensive research has been conducted on piperine, data on this compound and other related alkaloids is comparatively limited.
Anticancer Activity
Piperine has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for piperine vary depending on the cell line and the duration of exposure. For instance, IC50 values for piperine have been reported to be 198 µM for A549 (lung adenocarcinoma), 238 µM for MDA-MB-231 (breast adenocarcinoma), and 214 µM for HepG2 (hepatocellular carcinoma) cells after 72 hours of treatment.[9] In other studies, the IC50 values for piperine in gastric cancer cell lines AGP01, ACP02, and ACP03 were found to be 12.06 µg/mL, 26.28 µg/mL, and 47.10 µg/mL, respectively.[10] Piperine has also shown cytotoxicity against multidrug-resistant (MDR) leukemic cells, with lower IC50 values in MDR cells compared to the parental cell line, suggesting a potential to overcome drug resistance.[11]
Piperlongumine has also emerged as a potent anticancer agent, demonstrating cytotoxicity against a broad spectrum of human cancer cell lines.[10] For example, a piperlongumine derivative, 11h, exhibited an IC50 value of 0.42 μM against the A549 lung cancer cell line.[9]
| Alkaloid | Cell Line | Assay | IC50 Value | Citation |
| Piperine | A549 (Lung) | MTT | 198 µM (72h) | [9] |
| Piperine | MDA-MB-231 (Breast) | MTT | 238 µM (72h) | [9] |
| Piperine | HepG2 (Liver) | MTT | 214 µM (72h) | [9] |
| Piperine | AGP01 (Gastric) | MTT | 12.06 µg/mL | [10] |
| Piperine | ACP02 (Gastric) | MTT | 26.28 µg/mL | [10] |
| Piperine | ACP03 (Gastric) | MTT | 47.10 µg/mL | [10] |
| Piperine | K562 (Leukemia) | MTT | >150 µM (96h) | [11] |
| Piperine | Lucena-1 (MDR Leukemia) | MTT | ~75 µM (96h) | [11] |
| Piperine | FEPS (MDR Leukemia) | MTT | ~25 µM (96h) | [11] |
| Piperlongumine Derivative (11h) | A549 (Lung) | MTT | 0.42 µM | [9] |
Table 1: Cytotoxic Activity of Piperine and a Piperlongumine Derivative against Various Cancer Cell Lines.
Anti-inflammatory Activity
Piperine has well-documented anti-inflammatory properties.[12] It has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in a dose-dependent manner in interleukin 1β-stimulated fibroblast-like synoviocytes, with significant inhibition of PGE2 observed at a concentration of 10 µg/ml.[12] In a study on Staphylococcus aureus-induced endometritis in mice, piperine treatment (25, 50, or 100 mg/kg) effectively reduced the overexpression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[13]
The anti-inflammatory potential of piperlotines, a class of α,β-unsaturated amides from Piper species, has also been evaluated. Some of these compounds exhibited excellent in vivo anti-inflammatory activity in mice, with some derivatives showing potency comparable to or higher than the commercial anti-inflammatory drug indomethacin.[14]
Specific quantitative data on the in vitro anti-inflammatory activity of this compound is currently lacking in the available literature.
| Compound | Model | Effect | Citation |
| Piperine | IL-1β-stimulated synoviocytes | Inhibition of IL-6 and PGE2 production | [12] |
| Piperine | S. aureus-induced endometritis (mice) | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 | [13] |
| Piperlotines | Carrageenan-induced edema (mice) | Edema inhibition (variable) | [14] |
Table 2: Anti-inflammatory Effects of Piperine and Related Compounds.
Antioxidant Activity
Piperine has been shown to possess direct antioxidant activity against various free radicals.[1] It acts as a powerful superoxide scavenger with an IC50 of 1.82 mM.[6][15] In a lipid peroxidation assay, piperine showed 52% inhibition at a concentration of 1400 µM, with a calculated IC50 of 1.23 mM.[6][15] The antioxidant activity of piperine has also been evaluated using DPPH and ABTS radical scavenging assays. In one study, isolated piperine showed an IC50 of 4.35 mg/mL in the ABTS assay, while it was inactive in the DPPH assay.[9]
Derivatives of piperine containing a phenolic hydroxyl group have been synthesized and showed higher free radical scavenging rates in both DPPH and ABTS assays compared to the parent compound.[16]
Quantitative antioxidant activity data for this compound is not available in the reviewed literature.
| Alkaloid | Assay | IC50 Value | Citation |
| Piperine | Superoxide Scavenging | 1.82 mM | [6][15] |
| Piperine | Lipid Peroxidation Inhibition | 1.23 mM | [6][15] |
| Piperine | ABTS Radical Scavenging | 4.35 mg/mL | [9] |
| Piperine | DPPH Radical Scavenging | Inactive | [9] |
Table 3: Antioxidant Activity of Piperine.
Mechanisms of Action and Signaling Pathways
The biological effects of piperine and its related alkaloids are mediated through the modulation of various cellular signaling pathways.
Modulation of NF-κB and MAPK Pathways
A significant body of evidence points to the role of piperine in modulating the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to inflammatory responses and cancer progression.
Piperine has been shown to inhibit the activation of NF-κB by suppressing the degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit.[13][17][18] This, in turn, downregulates the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and cell adhesion molecules.[13][17][18]
The MAPK pathway, which includes ERK, JNK, and p38, is also a key target of piperine. In various cell types, piperine has been observed to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing downstream inflammatory responses.[13][16]
The following diagram illustrates the inhibitory effect of piperine on the NF-κB and MAPK signaling pathways.
Figure 1: Piperine's inhibition of NF-κB and MAPK pathways.
Activation of TRP Channels
Piperine and some of its isomers, including isopiperine and isochavicine, are known to activate transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1.[19] These channels are involved in sensory perception, including pain and temperature. The activation of TRPA1 by various piperine-related compounds has been quantified, with EC50 values ranging from 7.8 to 148 µM.[20]
The activation of these channels, particularly TRPV1, leads to an influx of calcium ions, which can be monitored using calcium imaging techniques.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and advancement of research. Below are outlines of key experimental procedures relevant to the study of this compound and related alkaloids.
Isolation and Purification of this compound
A historical method for the isolation of this compound from Piper nigrum involves the extraction of the dried fruits with alcohol. After the removal of the less soluble piperine, this compound can be isolated from the mother liquor through chromatographic separation or fractional crystallization.[1] The identity and purity of the isolated compound can be confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (UV, IR, Mass Spectrometry).[18]
A general workflow for the isolation of piper alkaloids is depicted below.
Figure 2: General workflow for isolation of piper alkaloids.
Synthesis of this compound
The synthesis of this compound can be achieved by the reaction of piperettic acid with piperidine. Piperettic acid, 7-(3:4-methylenedioxyphenyl)hepta-2:4:6-trienoic acid, can be synthesized through various organic chemistry routes, often involving condensation reactions with piperonal as a starting material. The final step involves the formation of an amide bond between the carboxylic acid and piperidine, which can be facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Calcium Imaging for TRP Channel Activation
This technique allows for the real-time measurement of intracellular calcium concentration changes upon channel activation.
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) on glass coverslips and, if necessary, transiently transfect them with the TRP channel of interest (e.g., TRPV1).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.
-
Imaging Setup: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Measurement: Record the baseline fluorescence for a period before adding the agonist.
-
Agonist Application: Perfuse the cells with a solution containing the agonist (e.g., capsaicin for TRPV1, or the test compound) and record the changes in fluorescence intensity.
-
Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration in response to the agonist.[11][12]
Conclusion and Future Directions
This compound and its related alkaloids represent a promising class of natural products with a wide range of biological activities. While piperine has been extensively studied, there is a clear need for more in-depth research on this compound and other minor alkaloids from Piper species. Future research should focus on:
-
Quantitative Biological Evaluation: Systematic screening of this compound, chavicine, and isopiperine for their cytotoxic, anti-inflammatory, and antioxidant activities to determine their IC50 values and therapeutic potential.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.
-
Synthesis of Analogs: The synthesis of novel derivatives of this compound and other related alkaloids to explore structure-activity relationships and optimize their pharmacological properties.
-
In Vivo Studies: Preclinical evaluation of the most promising compounds in animal models of disease to assess their efficacy and safety.
By addressing these research gaps, the full therapeutic potential of this compound and its related alkaloids can be unlocked, paving the way for the development of new and effective drugs for a variety of diseases.
References
- 1. In vitro antioxidant activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-oxidative Effect of Piperine fromPiper nigrumL. inCaenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 9. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]
- 12. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of Piperine: Significance and symbolism [wisdomlib.org]
- 15. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. saudijournals.com [saudijournals.com]
- 18. [PDF] Anti-inflammatory and antioxidant activities of piperine on t-BHP-induced in Ac2F cells | Semantic Scholar [semanticscholar.org]
- 19. Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Piperettine: A Technical Guide on its Discovery, Chemistry, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperettine, a naturally occurring alkaloid found in black pepper (Piper nigrum), has long been overshadowed by its more abundant and well-studied isomer, piperine. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its discovery, history, and the limited but emerging understanding of its chemical synthesis and biological properties. While research specifically on this compound is sparse compared to piperine, this document collates the available information to serve as a foundational resource for researchers and professionals in drug development. The guide highlights the historical context of its discovery, details of its chemical structure, and the nascent exploration of its biological effects, drawing necessary comparisons with piperine to provide a clearer perspective.
Introduction
Black pepper (Piper nigrum), one of the world's most traded spices, is a rich source of various bioactive alkaloids, collectively known as piperamides. Among these, piperine is the most well-known, responsible for the characteristic pungency of pepper. However, other related compounds, including this compound, contribute to the complex chemical profile and potential therapeutic properties of this spice. This compound shares a similar chemical backbone with piperine but differs in the length of its unsaturated aliphatic chain. This structural nuance may lead to distinct biological activities, making this compound a compound of interest for further investigation. This guide aims to consolidate the fragmented information available on this compound to facilitate future research and development.
Discovery and History
The discovery of this compound is intrinsically linked to the early chemical investigations of Piper nigrum. While piperine was isolated in 1819, the identification of other minor alkaloids came much later. The most definitive early work on this compound appears to be the PhD thesis of James Stark from the University of Glasgow in 1951, titled "this compound From Piper nigrum: Its Isolation, Identification and Synthesis"[1][2]. This foundational research established the presence of this compound as a distinct chemical entity within black pepper.
Due to the historical focus on piperine, the subsequent research trajectory for this compound has been significantly slower. It is often mentioned in phytochemical profiles of black pepper but is rarely the primary subject of extensive biological investigation.
Chemical Properties and Synthesis
This compound is a solid, like other piperamides. Computational studies have evaluated its physicochemical properties, suggesting it generally adheres to Lipinski's rule of five, indicating potential for oral bioavailability.
Synthesis
The chemical synthesis of this compound was first described in the aforementioned 1951 thesis by James Stark[1][2]. While the full, detailed protocol from this historical document is not widely available, the general approach to synthesizing piperamides like this compound involves the condensation of a corresponding acid chloride with piperidine.
A general synthetic scheme, extrapolated from known piperamide syntheses, would likely involve the following key steps:
-
Synthesis of the Acid Moiety: Preparation of (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,4,6-trienoic acid. This would likely involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to construct the extended conjugated system starting from piperonal.
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Formation: Reaction of the activated acid with piperidine to form the final this compound molecule.
A variety of modern synthetic methodologies for creating substituted piperidines and related alkaloids have been developed, which could be adapted for the efficient synthesis of this compound and its derivatives[3][4].
Experimental Protocols
Detailed, contemporary experimental protocols specifically for the isolation and synthesis of this compound are not readily found in recent literature. However, general methods for isolating piperamides from Piper nigrum can be adapted.
Isolation of Piperamides from Piper nigrum
The following is a generalized protocol based on methods used for piperine isolation, which would co-extract this compound.
Objective: To extract a mixture of piperamides, including this compound, from black pepper.
Materials:
-
Ground black pepper
-
Dichloromethane (CH₂Cl₂) or Ethanol (95%)
-
Potassium hydroxide (KOH) solution (10% in ethanol)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Extraction:
-
Macerate or reflux a known quantity of finely ground black pepper with a suitable solvent (e.g., dichloromethane or ethanol) to extract the alkaloids.
-
Filter the mixture to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain a crude oleoresin.
-
-
Saponification of Resins:
-
Dissolve the crude oleoresin in ethanol and add a 10% ethanolic KOH solution to saponify interfering resins.
-
Allow the mixture to stand, which may cause the precipitation of some piperamides.
-
-
Chromatographic Separation:
-
Subject the crude piperamide mixture to column chromatography on silica gel.
-
Elute with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the different piperamides.
-
Monitor the fractions using TLC to identify those containing this compound (this would require a this compound standard for comparison).
-
-
Crystallization:
-
Combine the fractions containing pure this compound and concentrate them.
-
Recrystallize the residue from a suitable solvent system to obtain pure this compound crystals.
-
Note: The primary challenge in isolating this compound is its lower abundance compared to piperine, requiring efficient chromatographic techniques for separation.
Biological Activities and Signaling Pathways
The biological activity of this compound has been significantly less explored than that of piperine. Much of the available information is derived from studies on total black pepper extracts or is inferred from the activities of other piperamides. There is a notable lack of quantitative data, such as IC50 or EC50 values, specifically for this compound in the peer-reviewed literature.
While specific signaling pathways modulated by this compound are not well-documented, research on piperine has identified several key pathways that could be relevant points of investigation for this compound. Piperine has been shown to modulate pathways such as:
-
NF-κB Signaling: Involved in inflammation and cancer.
-
MAPK Signaling (ERK, p38, JNK): Regulates cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Signaling: A crucial pathway in cell survival and growth.
-
Wnt/β-catenin Signaling: Implicated in development and cancer.
Future research is needed to determine if this compound interacts with these or other signaling pathways and to quantify its effects.
Data Presentation
Due to the scarcity of specific quantitative data for this compound in the available literature, a comparative data table cannot be constructed at this time. The table below presents a summary of the physicochemical properties of this compound, primarily from computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₃ | |
| Molecular Weight | 311.38 g/mol | |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Visualizations
As there is currently insufficient experimental data on the specific signaling pathways modulated by this compound, a diagram for its mechanism of action cannot be accurately generated. However, a workflow for the general isolation of piperamides from Piper nigrum is presented below.
Caption: A generalized experimental workflow for the isolation of this compound from Piper nigrum.
Conclusion and Future Directions
This compound remains a relatively understudied alkaloid from black pepper with potential for novel biological activities. The historical focus on piperine has left a significant knowledge gap regarding the specific properties of this compound. This technical guide consolidates the limited available information, highlighting the foundational work from the mid-20th century and the need for modern, in-depth research.
Future research should prioritize the following:
-
Development of efficient and scalable synthetic routes for this compound to enable comprehensive biological screening.
-
In-depth investigation of its biological activities , including anticancer, anti-inflammatory, and neuroprotective effects, with direct comparisons to piperine.
-
Elucidation of the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.
-
Quantitative assessment of its potency and efficacy through the determination of IC50 and EC50 values in various cellular and biochemical assays.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for drug discovery and development.
References
- 1. This compound From Piper nigrum: Its Isolation, Identification and Synthesis, and, The Constituents of the Non-Saponifiable Fraction of Spartium junceum L - Enlighten Theses [theses.gla.ac.uk]
- 2. books.google.cn [books.google.cn]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Methodologies for Piperettine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperettine, a naturally occurring amide alkaloid found in black pepper (Piper nigrum), has garnered significant interest within the scientific community due to its diverse pharmacological activities. Structurally similar to piperine, but with an extended polyene chain, this compound presents a compelling scaffold for medicinal chemistry and drug discovery programs. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on the Horner-Wadsworth-Emmons (HWE) reaction as a key strategic step for the stereoselective formation of the triene system. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this compound and its analogues.
Introduction
This compound, ((2E,4E,6E)-1-(piperidin-1-yl)-7-(benzo[d]dioxol-5-yl)hepta-2,4,6-trien-1-one), is a key pungent constituent of black pepper. Its extended conjugated system, in comparison to the more abundant piperine, is believed to contribute to its unique biological profile. The efficient and stereoselective synthesis of this compound is crucial for enabling further investigation into its therapeutic potential. The synthetic routes presented are based on established olefination methodologies, providing a reliable foundation for laboratory-scale production.
Synthetic Strategy Overview
The principal challenge in the synthesis of this compound lies in the stereocontrolled construction of the (2E,4E,6E)-trienoyl side chain. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose, as it generally favors the formation of (E)-alkenes, which is the desired stereochemistry for this compound.
The overall synthetic workflow can be conceptualized as a two-stage process:
-
Formation of the Piperettic Acid Moiety: This involves the creation of the C7-trienoic acid or a corresponding ester intermediate. A common approach is the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with a suitable phosphonate ylide to extend the carbon chain and introduce the conjugated double bonds.
-
Amidation: The resulting piperettic acid or its activated derivative is then coupled with piperidine to form the final amide product, this compound.
A generalized scheme for this synthetic approach is depicted below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound, adapted from established procedures for similar compounds.
Protocol 1: Synthesis of Ethyl Piperettate via Horner-Wadsworth-Emmons Reaction
This protocol details the formation of the triene ester intermediate.
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Triethyl 4-phosphonocrotonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl 4-phosphonocrotonate (1.0 eq) in anhydrous THF to the stirred suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of piperonal (1.0 eq) in anhydrous THF dropwise to the ylide solution over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl piperettate.
-
Protocol 2: Saponification of Ethyl Piperettate to Piperettic Acid
Materials:
-
Ethyl piperettate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Dissolve ethyl piperettate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.
-
The precipitated piperettic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Protocol 3: Amidation of Piperettic Acid to this compound
Materials:
-
Piperettic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Piperidine
-
Triethylamine (TEA)
Procedure:
-
Activation of Piperettic Acid:
-
Suspend piperettic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours until a clear solution is formed, indicating the formation of the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude piperettic acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the piperidine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Wash the reaction mixture sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) or by column chromatography.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. These values are illustrative and may vary depending on the specific reaction scale and conditions.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl Piperettate Synthesis | Piperonal, Triethyl 4-phosphonocrotonate, NaH | THF | 65 | 3-4 | 70-85 |
| Saponification | Ethyl piperettate, KOH | EtOH/H₂O | 80 | 2-3 | 85-95 |
| Amidation | Piperettic acid, SOCl₂, Piperidine | DCM | RT | 2-4 | 75-90 |
Logical Workflow Diagram
The logical progression of the synthetic and purification steps is illustrated in the following diagram.
Caption: Logical workflow for the synthesis and purification of this compound.
Conclusion
The synthetic methodologies detailed in this document provide a robust framework for the laboratory-scale production of this compound. The Horner-Wadsworth-Emmons reaction offers a reliable and stereoselective means of constructing the key triene moiety. By following these protocols, researchers can efficiently access this compound for further investigation into its chemical biology and potential therapeutic applications. Careful execution of the experimental procedures and purification steps is essential for obtaining a high-purity final product.
Application Notes and Protocols for Piperettine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperettine, an alkaloid found in plants of the Piper genus, notably black pepper (Piper nigrum), is a structural analog of piperine, the compound responsible for the pungency of pepper. While less abundant than piperine, this compound has garnered interest for its potential biological activities. These application notes provide a comprehensive protocol for the extraction of this compound from Piper nigrum and its subsequent purification. The methodology is based on a combination of classical extraction techniques and modern chromatographic separation, adapted from established protocols for piperine isolation.
Data Presentation
Table 1: Comparison of Extraction and Purification Parameters for Piperine and this compound
| Parameter | Piperine | This compound (Estimated) | Reference |
| Extraction Method | Soxhlet, Reflux, Ultrasound-Assisted | Soxhlet, Reflux (from mother liquor) | [1][2] |
| Typical Solvent | Ethanol, Dichloromethane, Ethyl Acetate | Ethanol | [3] |
| Yield from P. nigrum | 2.5% - 9.0% | < 1% (variable) | [1][4] |
| Purity after Initial Extraction | 40% - 60% | Low (in a mixture with piperine) | [4] |
| Purification Method | Recrystallization, Column Chromatography, CPC | Column Chromatography, CPC | [5] |
| Chromatography Stationary Phase | Silica Gel, Alumina | Silica Gel | [6] |
| Chromatography Mobile Phase | Heptane:Ethyl Acetate, Petroleum Ether:Acetone | Heptane-ethyl acetate-methanol-water | [5] |
| Final Purity | > 98% | > 95% | [4] |
Experimental Protocols
I. Extraction of Crude Alkaloid Mixture from Piper nigrum
This protocol outlines the initial extraction of a crude mixture of alkaloids, including piperine and this compound, from black pepper.
Materials:
-
Dried, finely ground black pepper (Piper nigrum)
-
95% Ethanol
-
Soxhlet apparatus or Reflux setup
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 100 g of finely ground black pepper and place it into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 500 mL of 95% ethanol.
-
Assemble the Soxhlet apparatus and heat the ethanol to a gentle reflux.
-
Continue the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the ethanolic extract using a rotary evaporator under reduced pressure until a thick, dark oleoresin is obtained.
II. Initial Separation of Piperine by Crystallization
This step aims to remove the majority of piperine from the crude extract, thereby enriching the mother liquor with this compound.
Materials:
-
Crude alkaloid oleoresin
-
10% (w/v) Potassium hydroxide in ethanol
-
Beakers
-
Stirring rod
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Dissolve the crude oleoresin in a minimal amount of 95% ethanol.
-
Slowly add a 10% solution of potassium hydroxide in ethanol to the extract with constant stirring. This step helps to saponify resins and facilitates the crystallization of piperine.
-
Allow the mixture to stand in a cool place (4°C) for 12-24 hours. Piperine will crystallize out as yellow needles.
-
Separate the piperine crystals by vacuum filtration.
-
Crucially, collect and save the filtrate (mother liquor), as it is now enriched with this compound.
III. Purification of this compound by Column Chromatography
This protocol describes the separation of this compound from the remaining components in the mother liquor using column chromatography.
Materials:
-
Concentrated mother liquor
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: Heptane, Ethyl Acetate, Methanol, Water
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar mixture like heptane:ethyl acetate 9:1). Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Concentrate the mother liquor to a thick residue and adsorb it onto a small amount of silica gel. Allow the silica gel to dry, and then carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent mixture and gradually increase the polarity. A suggested gradient is as follows:
-
Fractions 1-10: Heptane:Ethyl Acetate (9:1)
-
Fractions 11-20: Heptane:Ethyl Acetate (8:2)
-
Fractions 21-30: Heptane:Ethyl Acetate (7:3)
-
Continue to increase the polarity as needed based on TLC monitoring.
-
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Toluene:Ethyl Acetate 7:3) and visualize the spots under a UV lamp. This compound will have a different Rf value than piperine and other constituents.
-
Isolation: Combine the fractions that show a pure spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
IV. High-Purity Purification by Centrifugal Partition Chromatography (CPC) (Alternative)
For higher purity and larger scale separations, CPC is an effective technique.[5]
Materials:
-
Partially purified this compound fraction from column chromatography
-
Centrifugal Partition Chromatography (CPC) system
-
Solvent System (Arizona P): Heptane-Ethyl Acetate-Methanol-Water (6:5:6:5, v/v/v/v)[5]
Procedure:
-
Prepare the biphasic Arizona P solvent system by mixing the components and allowing the phases to separate.
-
Set up the CPC instrument according to the manufacturer's instructions.
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the desired separation).
-
Dissolve the this compound-enriched fraction in a suitable volume of the mobile phase.
-
Inject the sample into the CPC system and begin the separation.
-
Monitor the eluent using a UV detector and collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to yield highly purified this compound.
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways and Biological Activity
The biological activities and specific signaling pathways of this compound are not as extensively studied as those of piperine. However, due to their structural similarity, it is plausible that this compound shares some mechanisms of action with piperine.
Piperine is known to modulate a wide array of signaling pathways, including:
-
Anti-inflammatory pathways: Inhibition of NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[7][8] Piperine has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]
-
Anticancer pathways: Piperine can induce apoptosis and inhibit proliferation in various cancer cell lines by modulating pathways such as Wnt/β-catenin, PI3K/Akt, and STAT3.[9][10][11] It can also suppress tumor cell migration and invasion.[9][12]
-
Metabolic regulation: Piperine has been reported to interact with PPARγ, a key regulator of lipid and glucose metabolism.[13]
It is hypothesized that this compound may also exhibit anti-inflammatory and anti-cancer properties through similar mechanisms. Further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by this compound.
Caption: Hypothesized Signaling Pathways Modulated by this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. kefri.org [kefri.org]
- 3. This compound From Piper nigrum: Its Isolation, Identification and Synthesis, and, The Constituents of the Non-Saponifiable Fraction of Spartium junceum L - Enlighten Theses [theses.gla.ac.uk]
- 4. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CN103396394A - Method for obtaining piperine via direct column chromatography - Google Patents [patents.google.com]
- 7. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
High-Yield Synthesis of Piperettine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperettine, a naturally occurring alkaloid found in black pepper (Piper nigrum), is a structural analog of piperine, the compound responsible for the pungency of pepper. Like piperine, this compound exhibits a range of interesting biological activities, making it a molecule of interest for drug discovery and development. This document provides detailed application notes and protocols for the high-yield chemical synthesis of this compound, primarily through a Horner-Wadsworth-Emmons (HWE) reaction. Additionally, it outlines the known and extrapolated signaling pathways modulated by this class of compounds, offering insights for further research and therapeutic application.
Introduction
This compound ((2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hepta-2,4,6-trien-1-one) is an amide alkaloid distinguished from the more abundant piperine by an extended polyene chain. This structural difference can influence its biological activity, including its potential as an anti-inflammatory and anticancer agent. While isolation from natural sources is possible, chemical synthesis offers a reliable and scalable method to obtain pure this compound for research purposes. The synthetic approach detailed herein is based on the robust and stereoselective Horner-Wadsworth-Emmons olefination, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.
Data Presentation
Table 1: Comparison of Key Reagents for this compound Synthesis
| Reagent Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Piperonal | C₈H₆O₃ | 150.13 | Aromatic aldehyde starting material |
| Triethyl phosphonoacroetonitrile | C₁₀H₁₈NO₄P | 247.23 | HWE reagent for chain extension |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Base for deprotonation of phosphonate |
| Piperidine | C₅H₁₁N | 85.15 | Amine for final amide formation |
| (2E,4E)-5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid | C₁₂H₁₀O₄ | 218.21 | Intermediate acid for amidation |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes a plausible high-yield synthesis of this compound based on established Horner-Wadsworth-Emmons methodology for analogous compounds.
Step 1: Synthesis of (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,4,6-trienoic acid ethyl ester
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of triethyl 4-phosphonocrotonate (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the ylide results in a colored solution.
-
Cool the reaction mixture back to 0 °C and add a solution of piperonal (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,4,6-trienoic acid ethyl ester. A yield of approximately 75-85% is expected.
Step 2: Hydrolysis to (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,4,6-trienoic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.
-
The carboxylic acid will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired acid. A yield of approximately 90-95% is expected.
Step 3: Amidation to this compound
-
To a solution of the carboxylic acid from Step 2 (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add piperidine (1.2 equivalents) dropwise and continue to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield pure this compound as a yellow crystalline solid. A yield of approximately 80-90% is expected.
Signaling Pathways and Biological Activities
While the biological activities of this compound are not as extensively studied as those of piperine, its structural similarity suggests it may modulate similar signaling pathways. Research on piperine has shown significant effects on key cellular signaling cascades involved in inflammation and cancer.[1][2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many disease states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. Piperine has been shown to inhibit the activation of NF-κB.[2][3][4] It is hypothesized that this compound, due to its structural similarity, also acts as an inhibitor of this pathway. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Piperine has been demonstrated to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases such as ERK and p38.[1][5] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound exerts similar effects on the MAPK cascade.
Caption: Postulated inhibitory effects of this compound on the MAPK signaling cascade.
Experimental Workflow
Caption: A logical workflow for the high-yield synthesis of this compound.
Conclusion
The synthetic protocols provided herein offer a robust and high-yielding pathway to this compound, a molecule of significant interest for its potential pharmacological applications. The Horner-Wadsworth-Emmons reaction serves as a key transformation, enabling the efficient and stereoselective construction of the extended polyene system. Further investigation into the specific interactions of this compound with cellular signaling pathways, such as NF-κB and MAPK, is warranted to fully elucidate its therapeutic potential. These application notes and protocols provide a solid foundation for researchers to synthesize and explore the biological activities of this intriguing natural product analog.
References
- 1. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine | 94-62-2 | Benchchem [benchchem.com]
- 4. Piperine: bioactivities and structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer | MDPI [mdpi.com]
Application Notes and Protocols for the Quantification of Piperettine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperettine is a naturally occurring alkaloid found in various Piper species, including black pepper (Piper nigrum) and long pepper (Piper longum). As a structural analogue of piperine, the primary pungent compound in pepper, this compound contributes to the overall flavor profile and possesses various biological activities. Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of herbal formulations, and in pharmacokinetic and pharmacodynamic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods for this compound Quantification
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of piperamides. When coupled with a UV detector, it offers a reliable method for routine analysis. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, capable of identifying and quantifying this compound even at low concentrations and distinguishing it from other closely related alkaloids.[1][2][3][4]
Experimental Workflows
The general workflow for the quantification of this compound from a sample matrix involves sample preparation (extraction), chromatographic separation, detection, and data analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes a general method for the extraction of this compound from plant materials, adaptable for subsequent HPLC or LC-MS analysis.
-
Sample Homogenization: Grind dried plant material (e.g., pepper fruits) into a fine powder (approximately 60-mesh).
-
Solvent Extraction:
-
Accurately weigh approximately 0.1 g of the powdered sample into a 50 mL volumetric flask.
-
Add methanol to the flask to volume.
-
Perform extraction by sonicating the mixture at 50 °C for 20 minutes.[5]
-
Alternatively, maceration with a suitable solvent like ethyl acetate or ethanol can be employed.
-
-
Clarification:
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.2 or 0.45 µm syringe filter to remove particulate matter before injection.[5]
-
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is adapted from methods developed for the simultaneous analysis of multiple piperamides.[1][2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5] |
| Mobile Phase | Gradient of Acetonitrile and 0.5% aqueous Formic Acid. |
| Flow Rate | 0.2 mL/min.[1] |
| Detection | UV detection at 340-343 nm.[6][7] |
| Injection Volume | 10 µL.[5] |
| Column Temperature | 30 °C.[1] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 3: Identification and Quantification of this compound by LC-MS
This protocol is designed for the sensitive and specific analysis of this compound, particularly in complex matrices.
LC-MS Conditions:
| Parameter | Condition |
| Instrument | Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole).[4] |
| Column | C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).[4] |
| Mobile Phase | Gradient of Acetonitrile and water (both containing 0.1% formic acid).[8] |
| Flow Rate | 0.2 - 0.75 mL/min.[1][8] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+).[8] |
| MS Detection | Full scan mode for identification (m/z 100-1000). For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the [M+H]⁺ ion of this compound. |
Procedure:
-
Method Development: Optimize MS parameters by infusing a standard solution of this compound to determine the parent ion and optimal fragmentation patterns. The protonated molecule [M+H]⁺ is typically monitored.
-
Standard and Sample Analysis: Follow the same procedure for standard preparation and sample analysis as described in the HPLC-UV protocol.
-
Data Analysis: Identify this compound based on both its retention time and specific mass-to-charge ratio (m/z).[4] Quantification is performed by integrating the peak area from the extracted ion chromatogram corresponding to the specific m/z of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound isomers found in various commercial pepper samples, as reported in the literature. The values are expressed in mg/g, quantified as piperine equivalents.
Table 1: this compound Content in Commercial Pepper Samples
| Pepper Type | This compound Isomer I (mg/g) | This compound Isomer II (mg/g) | This compound Isomer III (mg/g) | This compound Isomer IV (mg/g) |
| Ground Black Pepper | 0.4 - 0.9 | 0.2 - 0.5 | 0.1 - 0.2 | 0.1 - 0.2 |
| Black Peppercorns | 0.3 - 2.3 | 0.2 - 1.1 | 0.1 - 0.4 | 0.1 - 0.4 |
| Ground White Pepper | 0.4 - 0.7 | 0.2 - 0.4 | 0.1 - 0.2 | 0.1 - 0.2 |
| White Peppercorns | 0.5 - 1.0 | 0.3 - 0.5 | 0.1 - 0.2 | 0.1 - 0.2 |
| Green Peppercorns | 1.3 | 0.6 | 0.2 | 0.2 |
| Red Peppercorns | Not Detected | Not Detected | Not Detected | Not Detected |
Source: Adapted from "Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns".[1][2][3]
Method Comparison
Conclusion
The analytical methods outlined provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control of raw materials with relatively high concentrations of this compound, HPLC-UV is a suitable and cost-effective choice. For trace-level quantification, analysis in biological matrices, or when definitive identification is required, LC-MS offers superior sensitivity and specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for piperine in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Piperettine by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperettine is a naturally occurring amide alkaloid found in various Piper species, including black pepper (Piper nigrum).[1] Structurally similar to piperine, the main pungent compound in black pepper, this compound contributes to the overall bioactivity of pepper extracts.[2] Like other piperamides, this compound is being investigated for its potential pharmacological effects, making its accurate quantification in plant materials and formulated products crucial for research, quality control, and drug development.
This application note provides a detailed protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is based on established principles for the analysis of related compounds like piperine and is suitable for routine quality control and research applications.[3][4]
Experimental Protocols
Extraction of this compound from Piper Species
This protocol details a standard solvent extraction method for isolating this compound and other piperamides from a solid plant matrix, such as ground black pepper.
Materials and Reagents:
-
Dried and finely powdered Piper species (e.g., black pepper)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (AR grade)[5]
-
Chloroform (HPLC grade)
-
Sodium Bicarbonate solution (10%)
-
Distilled Water
-
Sonicator bath
-
Centrifuge
-
0.45 µm Syringe Filter (Nylon or PTFE)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 gram of finely powdered plant material into a conical flask.
-
Extraction: Add 30 mL of methanol to the flask. For enhanced extraction efficiency, some methods utilize glacial acetic acid followed by liquid-liquid extraction with chloroform.[5]
-
Sonication: Place the flask in a sonicator bath and sonicate for 30 minutes to facilitate the extraction of alkaloids.[6]
-
Filtration/Centrifugation: Filter the extract through Whatman No. 1 filter paper or centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.
-
Dilution & Final Filtration: Collect the supernatant (extract). Dilute a portion of the extract with the mobile phase to a concentration within the calibration curve range. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]
High-Performance Liquid Chromatography (HPLC) Analysis
This section outlines the instrumental conditions for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][7]
-
Data acquisition and processing software
Chromatographic Conditions: The conditions provided in Table 1 are optimized for the analysis of piperamides and can be adapted for this compound.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v).[4][7] |
| Optional: 0.1% Orthophosphoric acid or 0.5% Acetic Acid may be added to the aqueous phase to improve peak shape.[3][7] | |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 342 nm[8] |
| Run Time | Approximately 10-15 minutes |
Standard Preparation:
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 0.5 to 50 µg/mL. This range should be adjusted based on the expected concentration in the samples.[4]
-
Calibration Curve: Inject the working standards into the HPLC system and plot a calibration curve of peak area versus concentration.
Data Presentation and Method Validation
Quantitative analysis is performed by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the reference standards.
Quantitative Analysis
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 65,000 |
| 5.0 | 325,000 |
| 10.0 | 650,000 |
| 25.0 | 1,625,000 |
| 50.0 | 3,250,000 |
| Linearity (r²) | > 0.999 |
Method Validation Parameters
A validated HPLC method ensures reliable and accurate results. The key parameters, based on ICH guidelines and similar compound analyses, are summarized in Table 3.[4]
Table 3: Typical Method Validation Parameters for Piperamide Analysis
| Parameter | Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[4] |
| Precision (%RSD) | ≤ 2% | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the test results obtained by the method to the true value. Determined by spiking a known amount of standard into a sample. |
| Limit of Detection (LOD) | S/N Ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[4] |
| Limit of Quantitation (LOQ) | S/N Ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The described RP-HPLC method is simple, precise, and accurate for the quantitative determination of this compound in various samples. By following the detailed extraction and analysis protocols, researchers can reliably measure this compound content, facilitating further investigation into its pharmacological properties and ensuring the quality and consistency of herbal products. The method can be readily validated according to ICH guidelines for implementation in a regulated laboratory environment.[4]
References
- 1. Analysis of Piperine in Black Pepper by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. japsonline.com [japsonline.com]
- 5. florajournal.com [florajournal.com]
- 6. ijpsr.info [ijpsr.info]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Piperettine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperettine is a naturally occurring alkaloid found in various species of the Piperaceae family, most notably in black pepper (Piper nigrum), alongside its more abundant analogue, piperine. It is responsible, in part, for the characteristic pungency of pepper. Structurally, this compound is an amide, consisting of a piperidine ring linked to a (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,4,6-trienoyl chain. This extended conjugation, compared to piperine, influences its spectroscopic properties and potential biological activity. Accurate and detailed analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for its unambiguous identification, structural elucidation, and quantification in complex matrices, which is vital for natural product chemistry, quality control of food and herbal products, and drug discovery initiatives.
Application Notes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex in the olefinic region (typically δ 6.0-7.5 ppm) due to the six protons on the conjugated triene system. The coupling constants (J-values) between these protons are critical for establishing their relative positions and the stereochemistry (E/Z) of the double bonds. The protons on the piperidine ring typically appear in the more upfield region (δ 1.5-3.6 ppm), while the methylene protons of the benzodioxole group will present as a characteristic singlet around δ 6.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide (around δ 165 ppm), the carbons of the conjugated system, the aromatic carbons of the benzodioxole ring, and the aliphatic carbons of the piperidine ring. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. COSY helps identify proton-proton coupling networks, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is key to connecting the different structural fragments of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For a non-volatile and thermally labile molecule like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are the preferred ionization methods, often coupled with liquid chromatography (LC-MS).[1]
-
Molecular Ion: In positive ion mode ESI-MS, this compound (C₁₉H₂₁NO₃, Molecular Weight: 311.38 g/mol ) is expected to be detected primarily as the protonated molecule [M+H]⁺ at an m/z of approximately 312.16. High-resolution mass spectrometry (HRMS) can provide the accurate mass of this ion, allowing for the determination of its elemental formula.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing valuable structural information. The fragmentation of piperamides like this compound is often characterized by the cleavage of the amide bond. A key fragmentation pathway is the loss of the piperidine ring, leading to the formation of a stable acylium ion. Further fragmentations of the polyene chain and the benzodioxole ring can also be observed.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Black Pepper
This protocol is adapted from established methods for the isolation of piperine and other piperamides from Piper nigrum.[2]
-
Extraction:
-
Grind 50 g of dried black peppercorns to a fine powder.
-
Transfer the powder to a round-bottom flask and add 250 mL of 95% ethanol.
-
Reflux the mixture with stirring for 4 hours.
-
Allow the mixture to cool to room temperature and filter it through a Büchner funnel to remove the solid residue.
-
Wash the residue with an additional 50 mL of 95% ethanol and combine the filtrates.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous oleoresin.
-
-
Initial Purification:
-
Dissolve the oleoresin in a minimal amount of dichloromethane (CH₂Cl₂).
-
Prepare a silica gel column (60-120 mesh) using a non-polar solvent like hexane as the slurry and mobile phase.
-
Load the dissolved oleoresin onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 9:1 Hexane:EtOAc -> 8:2 Hexane:EtOAc, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:EtOAc and UV visualization at 254 nm and 365 nm. This compound, being more polar than some other components but in the same class as piperine, will elute accordingly.
-
-
Recrystallization:
-
Combine the fractions containing this compound (identified by comparison with a standard if available, or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to yield the crude solid.
-
Recrystallize the crude this compound from a suitable solvent system, such as acetone/hexane or ethanol/water, to obtain purified crystals.
-
Protocol 2: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Ensure the solid is completely dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) according to standard instrument procedures.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope (typically requiring several hours of acquisition time).
-
Protocol 3: LC-MS Analysis
This protocol outlines a general method for the analysis of this compound.[1][5][6]
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution for calibration purposes (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
For analysis of extracts, dilute the extract in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A binary gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient could be: 0-2 min, 40% B; 2-15 min, 40-90% B; 15-18 min, 90% B; 18-20 min, 40% B.
-
Flow Rate: 0.8-1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan mode (e.g., m/z 100-500) for identification and targeted MS/MS for fragmentation analysis and quantification.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): Flow and pressure as per instrument recommendations.
-
Drying Gas (N₂) Temperature: 300-350 °C.
-
Collision Energy (for MS/MS): Optimize by infusing a standard solution and varying the collision energy to achieve characteristic fragmentation (e.g., 10-40 eV).
-
Data Presentation
Note: The following spectral data are predicted based on the known structure of this compound and comparison with the closely related compound, piperine. Experimental verification is required.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-3, H-4, H-5, H-6, H-7 | 6.0 – 7.5 | m | - |
| O-CH₂-O | 5.9 - 6.0 | s | - |
| Ar-H | 6.7 – 7.0 | m | - |
| N-CH₂ (eq, ax) | 3.5 – 3.7 | m | - |
| C-CH₂-C (piperidine) | 1.5 – 1.7 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Atom Position(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165 |
| Olefinic C (x6) | 120 – 145 |
| Aromatic C (x4) | 105 – 148 |
| O-CH₂-O | ~101 |
| Aromatic C-O (x2) | ~148 |
| N-CH₂ (x2) | 42 – 47 |
| C-CH₂-C (piperidine, x3) | 24 – 27 |
Table 3: Predicted Mass Spectral Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment | Formula of Lost Neutral |
| 312.16 | [M+H]⁺ | - |
| 227.09 | [M+H - C₅H₁₀N]⁺ (Acylium ion) | C₅H₁₀N |
| 201.07 | [C₁₃H₉O₂]⁺ | C₆H₁₂NO |
| 173.04 | [C₁₁H₅O₂]⁺ | C₈H₁₆NO |
| 135.04 | [C₈H₇O₂]⁺ | C₁₁H₁₄NO |
Visualizations
Caption: Workflow for the isolation and analysis of this compound.
Caption: Proposed MS/MS fragmentation of protonated this compound.
References
- 1. Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum) | Journal of the Bangladesh Agricultural University [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0034371) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Piperine [webbook.nist.gov]
- 6. This compound, 583-34-6 [thegoodscentscompany.com]
Spectroscopic and Analytical Protocols for Piperettine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Piperettine, an alkaloid found in black pepper (Piper nigrum), is a structural analog of piperine, the major pungent component of pepper. While not as abundant as piperine, this compound contributes to the overall bioactivity of pepper extracts and is a subject of interest for its potential pharmacological properties. This document provides a summary of available spectroscopic data for this compound and detailed protocols for its analysis using various spectroscopic techniques. Given the limited availability of direct spectroscopic data for this compound, data for the closely related compound piperine is also presented for comparative purposes, as their structural similarities result in comparable spectroscopic features.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and piperine. Due to the scarcity of published, compiled data specifically for this compound, some values are based on general knowledge of similar compounds and data from analytical studies on pepper extracts.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |
| This compound | ¹H NMR | CDCl₃ | Predicted values based on structure: Aromatic protons (δ 6.7-7.2), Olefinic protons (δ 5.8-7.5), Methylenedioxy protons (δ ~5.9), Piperidine ring protons (δ 1.5-1.7, 3.5-3.6) |
| ¹³C NMR | CDCl₃ | Predicted values based on structure: Carbonyl carbon (δ ~165), Aromatic/Olefinic carbons (δ 100-150), Methylenedioxy carbon (δ ~101), Piperidine ring carbons (δ 24-47) | |
| Piperine | ¹H NMR | CDCl₃ | 7.40 (m, 1H), 6.98 (d, J=1.6 Hz, 1H), 6.89 (dd, J=8.0, 1.6 Hz, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.75 (m, 2H), 6.44 (d, J=14.6 Hz, 1H), 5.97 (s, 2H), 3.58 (t, J=5.4 Hz, 4H), 1.66 (m, 4H), 1.58 (m, 2H)[1] |
| ¹³C NMR | CDCl₃ | 165.5, 148.2, 148.1, 142.5, 138.1, 131.0, 125.3, 122.5, 120.1, 108.4, 105.7, 101.2, 46.9, 43.2, 26.8, 25.7, 24.7 |
Table 2: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | ESI+ | 312.15 [M+H]⁺ | 201, 171, 143, 135[2][3] |
| Piperine | ESI+ | 286.14 [M+H]⁺ | 201, 171, 135[4][5] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| This compound | C=O (amide) | ~1630 |
| C=C (olefinic) | ~1580, ~1490 | |
| C-H (aromatic/olefinic) | ~3010 | |
| C-H (aliphatic) | ~2940, ~2850 | |
| C-O-C (methylenedioxy) | ~1250, ~1030 | |
| Piperine | C=O (amide) | 1636[6] |
| C=C (aromatic) | 1582[7] | |
| C-H (aliphatic) | 2937, 2854[8] | |
| C-O-C (asymmetric stretch) | 1255[9] |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol | ~345-360 |
| Piperine | Ethanol | 342-344[10][11] |
| Piperine | Methanol | 342[12] |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound, which can also be applied to other piperamides.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the purified this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃. c. Transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. For ¹H NMR: i. Acquire the spectrum using a standard single-pulse sequence. ii. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). iii. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. d. For ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse sequence. ii. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). iii. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase and baseline correct the spectra. c. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). d. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants to the respective protons. e. Assign the chemical shifts in the ¹³C NMR spectrum to the respective carbon atoms. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recommended for unambiguous assignments.
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., LC-MS with ESI or APCI source)
Procedure:
-
Sample Preparation: a. Prepare a dilute solution of the this compound sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: a. Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system. b. Use Electrospray Ionization (ESI) in positive ion mode as it is generally suitable for piperamides. c. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500). d. Perform tandem MS (MS/MS) on the molecular ion peak ([M+H]⁺) to obtain fragmentation data for structural confirmation.
-
Data Analysis: a. Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of this compound. b. Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[13] b. Place the mixture in a pellet die and press it under high pressure to form a transparent or translucent pellet.[13]
-
Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: a. Identify the absorption bands and assign them to the corresponding functional groups (e.g., C=O, C=C, C-H, C-O-C).
Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: a. Prepare a stock solution of this compound in the chosen solvent. b. Prepare a dilute solution (e.g., 5-10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition: a. Fill a quartz cuvette with the solvent to be used as a blank. b. Fill another quartz cuvette with the sample solution. c. Place the blank and sample cuvettes in the spectrophotometer. d. Scan the sample over a wavelength range of 200-400 nm.
-
Data Analysis: a. Identify the wavelength(s) at which maximum absorbance occurs (λmax).
Signaling Pathway Diagrams
Piperine, a close analog of this compound, has been shown to modulate several important signaling pathways implicated in various diseases, including cancer. Given their structural similarity, it is plausible that this compound exerts its biological effects through similar mechanisms. Below are diagrams of two key pathways inhibited by piperine.
Caption: Potential inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Potential inhibition of the TGF-β/SMAD signaling pathway by this compound.
References
- 1. Piperine(94-62-2) 1H NMR spectrum [chemicalbook.com]
- 2. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for Piperettine in Cell Culture Studies
Note to the Reader: While the request specifically focuses on piperettine , a comprehensive search of the scientific literature reveals a significant scarcity of detailed cell culture studies, quantitative data, and established protocols specifically for this compound. The vast majority of research on the bioactive alkaloids of black pepper has concentrated on its most abundant component, piperine .
This compound is acknowledged as a constituent of black pepper, but its individual biological effects in vitro have not been extensively investigated and documented in publicly available research. Therefore, to provide a valuable and actionable resource for researchers, this document will focus on the well-established applications and protocols for piperine in cell culture studies. Piperine shares structural similarities with this compound and its effects are thoroughly documented, making it a relevant and informative alternative for researchers interested in the bioactivity of black pepper alkaloids.
Piperine: An Overview of its Application in Cell Culture
Piperine, an alkaloid responsible for the pungency of black pepper, has garnered significant attention in biomedical research for its diverse pharmacological activities. In cell culture studies, piperine has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties. These effects are attributed to its ability to modulate a wide array of cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data from various cell culture studies investigating the effects of piperine.
Table 1: IC50 Values of Piperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Lung Adenocarcinoma | 198 | 72 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 238 | 72 | [1] |
| HepG2 | Hepatocellular Carcinoma | 214 | 72 | [1] |
| K562 | Chronic Myelogenous Leukemia | >150 | 96 | [2] |
| Lucena-1 (MDR) | Leukemia (Multidrug Resistant) | ~75 | 96 | [2] |
| FEPS (MDR) | Leukemia (Multidrug Resistant) | ~25 | 96 | [2] |
| HT-29 | Colorectal Adenocarcinoma | Not specified (effective at 75-150 µM) | Not specified | [3] |
| DLD-1 | Colorectal Cancer | Not specified (effective at 250 µM) | 48 | [4] |
| HeLa | Cervical Adenocarcinoma | Not specified (effective at 50-100 µM) | Not specified | [5] |
Table 2: Effects of Piperine on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect | Observation | Reference |
| HeLa | 25, 50, 100 | Induction of Apoptosis | 9.0%, 21.33%, and 34.66% apoptotic nuclei, respectively. | [5] |
| HeLa | 50, 100 | Cell Cycle Arrest | G2/M phase arrest and increase in sub-G1 population. | [5] |
| DLD-1 | 250 | Cell Cycle Arrest | G1 phase arrest. | [6] |
| Melanoma Cells | 150 | Cell Cycle Arrest | G1 phase arrest. | [7] |
| K562 | 100 | Induction of Apoptosis | Increased apoptosis rate. | [8] |
| Lucena-1 (MDR) | 50, 100 | Induction of Apoptosis | 1.6-fold and 3.6-fold increase in apoptosis, respectively. | [8] |
| FEPS (MDR) | 50, 100 | Induction of Apoptosis | 1.8-fold and 4.5-fold increase in apoptosis, respectively. | [8] |
Table 3: Effects of Piperine on Reactive Oxygen Species (ROS) Production
| Cell Line | Concentration (µM) | Effect | Observation | Reference |
| HeLa | 25, 50, 100 | Increased ROS Generation | 8.53%, 19.62%, and 31.12% increase, respectively. | [9] |
| KB | 50, 100, 200 | Increased ROS Generation | 15.17%, 27.37%, and 62.34% increase, respectively. | [10] |
| DLD-1 | 250 | Increased ROS Generation | Time-dependent increase observed at 1, 3, 6, and 24 h. | [11] |
Key Signaling Pathways Modulated by Piperine
Piperine exerts its cellular effects by targeting multiple signaling pathways. Below are diagrams illustrating some of the key pathways involved.
Figure 1: Piperine-induced intrinsic apoptosis pathway.
Figure 2: Mechanism of piperine-induced G1 cell cycle arrest.
Figure 3: Piperine's anti-inflammatory effect via NF-κB inhibition.
Experimental Protocols
Detailed methodologies for key experiments involving piperine in cell culture are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of piperine on cultured cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Piperine stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Workflow Diagram:
Figure 4: Workflow for the MTT cell viability assay.
Procedure:
-
Seed cells at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of piperine in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the piperine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest piperine concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after piperine treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
Piperine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with piperine as described for the viability assay.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins in response to piperine treatment.
Materials:
-
Cells treated with piperine
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p21, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 4: Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the intracellular ROS levels after piperine treatment.
Materials:
-
Cells of interest
-
Piperine
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
Black 96-well plate or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells and treat with piperine for the desired time.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze the cells by flow cytometry.
Conclusion
While research on This compound is currently limited, the extensive studies on its structural analog, piperine , provide a strong foundation for investigating the bioactivity of black pepper alkaloids. The protocols and data presented here for piperine can serve as a valuable starting point for researchers wishing to explore the effects of this compound in cell culture, with the understanding that optimization and validation for this compound will be necessary. Further research is warranted to elucidate the specific cellular and molecular mechanisms of this compound and to determine its potential as a therapeutic agent.
References
- 1. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB012745) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine blocks interleukin-2-driven cell cycle progression in CTLL-2 T lymphocytes by inhibiting multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Piperine sensitizes radiation-resistant cancer cells towards radiation and promotes intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 583-34-6 [thegoodscentscompany.com]
Application Notes and Protocols for In Vitro Assay Development of Piperettine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperettine is a naturally occurring amide alkaloid found in black pepper (Piper nigrum) and long pepper (Piper longum), sharing structural similarities with the more extensively studied compound, piperine. While research on piperine has revealed a wide array of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects, this compound remains a relatively under-investigated molecule.[1][2] This lack of specific data presents an opportunity for novel research into its potential therapeutic applications.
These application notes provide a framework for the in vitro evaluation of this compound, leveraging the established knowledge of its structural analog, piperine, to propose relevant assays and potential mechanisms of action. The following protocols are intended as a starting point for researchers to explore the cytotoxic and anti-inflammatory properties of this compound.
Proposed In Vitro Assays for this compound
Given the biological activities of the closely related alkaloid piperine, the following in vitro assays are proposed to characterize the therapeutic potential of this compound.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: Piperine has demonstrated cytotoxic activity against various cancer cell lines.[3] It is hypothesized that this compound may exhibit similar properties.
Experimental Workflow:
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Protocol:
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 1-200 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration of this compound against the percentage of cell viability to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-Inflammatory Activity Assessment
Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Rationale: Piperine has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4] A similar activity is plausible for this compound. This can be investigated by measuring the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Protocol:
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α and IL-6 ELISA kits
-
PBS
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in a serum-free medium to various non-toxic concentrations (determined from the cytotoxicity assay).
-
Pre-treatment: Replace the culture medium with the this compound dilutions and incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 from the standard curve. Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of piperine, this compound may modulate key signaling pathways involved in cell proliferation and inflammation. Further investigation into these pathways could elucidate its mechanism of action.
Potential Inflammatory Signaling Pathway Modulation:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Potential Antiproliferative Signaling Pathway Modulation:
Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound.
Data Presentation
Quantitative data from the proposed assays should be summarized for clear comparison. As there is limited published data for this compound, the following table presents known IC50 values for piperine to provide a comparative reference for expected potency.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Piperine | Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 61.94 µg/mL | [5] |
| Piperine | Cytotoxicity (MTT) | HepG2 (Liver Cancer) | 97 µM (approx. 27.7 µg/mL) | [6] |
| Piperine | Cytotoxicity (MTT) | Hep3B (Liver Cancer) | 58 µM (approx. 16.6 µg/mL) | [6] |
| Piperine | Superoxide Scavenging | In vitro chemical assay | 1.82 mM | [7][8] |
| Piperine | Lipid Peroxidation Inhibition | In vitro chemical assay | 1.23 mM | [7][8] |
Disclaimer: The protocols and potential mechanisms of action described in these application notes are based on the existing literature for the structurally related compound, piperine. These should be considered as a starting point for the investigation of this compound, and optimization of experimental conditions will be necessary. The provided IC50 values for piperine are for comparative purposes only and may not be predictive of the activity of this compound.
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0034371) [hmdb.ca]
- 3. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Piperettine as a Potential Therapeutic Agent: Application Notes and Protocols
A Note to the Researcher: Scientific literature extensively details the therapeutic potential of piperine, a major alkaloid in black pepper. However, specific experimental data on piperettine, a closely related alkaloid, is notably scarce. This document provides a comprehensive overview of the therapeutic applications and experimental protocols for piperine as a structural and functional analog of this compound. The presented data and methodologies can serve as a valuable starting point for designing and conducting research on the therapeutic potential of this compound. It is crucial to empirically validate these protocols for this compound.
Application Notes
Piperine has demonstrated a broad spectrum of pharmacological activities, suggesting that this compound may hold similar therapeutic promise. Key areas of investigation for this compound, based on the activities of piperine, include its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Anti-Cancer Applications
Piperine has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (cell death)[1][2]. It can arrest the cell cycle at different phases and modulate signaling pathways crucial for cancer progression, such as the PI3K/Akt and MAPK pathways[3]. Furthermore, piperine can enhance the efficacy of conventional chemotherapeutic drugs by inhibiting drug efflux pumps[4]. Given its structural similarity, this compound is a compelling candidate for investigation as a cytotoxic and chemosensitizing agent in oncology research.
Anti-Inflammatory Applications
Chronic inflammation is a key driver of numerous diseases. Piperine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators[5][6][7]. It can suppress the activation of key inflammatory signaling pathways like NF-κB and MAPK[8][9][10]. These findings suggest that this compound could be explored as a potential therapeutic for inflammatory conditions such as arthritis and inflammatory bowel disease.
Neuroprotective Applications
Piperine has shown promise in models of neurodegenerative diseases like Parkinson's disease[11]. It appears to protect neurons from damage through its antioxidant, anti-inflammatory, and anti-apoptotic properties[11][12]. The ability of piperine to modulate neurotrophic factor signaling pathways further highlights its potential in neurology. Consequently, investigating the neuroprotective effects of this compound in models of neurodegeneration is a promising research avenue.
Quantitative Data Summary
The following tables summarize quantitative data reported for piperine. These values can serve as a reference for designing dose-response studies for this compound.
Table 1: In Vitro Cytotoxicity of Piperine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVACAR-3 | Ovarian Cancer | 28 | [2] |
| A549 | Lung Cancer | Not specified, but effective | [1] |
| B16F-10 | Melanoma | Effective at 2.5, 5, and 10 µg/ml | |
| HCT-8 | Human Colon Cancer | 66.0 | |
| B16 | Mouse Melanoma | 69.9 | |
| HL-60 | Human Leukemia | >87.6 | |
| CEM | Human Leukemia | >87.6 | |
| HepG2 | Liver Cancer | Not specified, IC50 calculated | |
| Hep3B | Liver Cancer | Not specified, IC50 calculated | |
| MDA-MB-231 | Breast Cancer | 238 µM | |
| A549 | Lung Adenocarcinoma | 198 µM | |
| HepG2 | Hepatocellular Carcinoma | 214 µM |
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Effects of Piperine
| Model | Effect | Dosage | Reference |
| Carrageenan-induced arthritis (rat) | Reduced paw volume | 100 mg/kg | [5] |
| MPTP-induced Parkinson's disease (mouse) | Attenuated motor deficits and neuronal loss | 10 mg/kg | [11] |
| Adjuvant-induced arthritis (rat) | Reverted pathological changes | 30 mg/kg (i.p.) | |
| Carrageenan-induced paw edema (rat) | 56% inhibition of inflammation | 50 mg/kg | |
| Formalin-induced arthritis (rat) | 40% inhibition of inflammation | 50 mg/kg |
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on piperine. These should be optimized for use with this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., A549, OVACAR-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Workflow for MTT Assay
Protocol 2: In Vitro Anti-Inflammatory Activity Assessment
This protocol measures the effect of a compound on the production of pro-inflammatory cytokines in stimulated immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plates
-
Griess Reagent for Nitric Oxide (NO) measurement
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS and vehicle.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Data Analysis: Compare the levels of cytokines and NO in the this compound-treated groups to the LPS-only group to determine the inhibitory effect.
Workflow for In Vitro Anti-Inflammatory Assay
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
Cells or tissue lysates from previous experiments
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways Modulated by Piperine (as a proxy for this compound)
The following diagrams illustrate key signaling pathways known to be modulated by piperine. These pathways are critical in cancer, inflammation, and neurodegeneration and represent important targets for investigation with this compound.
NF-κB Signaling Pathway
PI3K/Akt Signaling Pathway
MAPK Signaling Pathway
Disclaimer: The detailed experimental protocols and signaling pathway information provided above are based on research conducted on piperine. While this compound is a closely related compound, its biological activities and mechanisms of action may differ. The information in this document should be used as a guide for designing experiments to investigate the therapeutic potential of this compound, and all protocols should be validated and optimized accordingly.
References
- 1. rubingroup.org [rubingroup.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Piperine: Bioactivities, Total Synthesis, Structural Modification, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Piperettine in Drug Discovery: An Analysis of Available Data and Future Directions
This lack of specific data for piperettine hinders the development of detailed protocols and application notes as requested. The available information primarily confirms its presence in pepper and provides basic physicochemical properties.[2][3]
However, the extensive body of research on piperine may offer valuable insights for researchers and drug discovery professionals interested in the therapeutic potential of piperidine alkaloids from pepper. Given the structural similarities between piperine and this compound, the biological activities and mechanisms of action of piperine could serve as a foundational starting point for investigating this compound.
Therefore, the following sections provide a detailed overview of the drug discovery applications of piperine , presented in the format requested, to serve as a comprehensive resource and a potential guide for future research into this compound.
Application Notes and Protocols for Piperine in Drug Discovery
Piperine, a major alkaloid from Piper nigrum, has garnered significant attention in the scientific community for its diverse pharmacological activities.[4] It has been investigated for its potential in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[5][6][7]
Anti-Cancer Applications
Piperine has demonstrated promising anti-cancer properties by targeting critical signaling pathways involved in cancer cell proliferation, migration, and invasion.[5] It has been shown to induce apoptosis, inhibit cell cycle progression, and suppress metastasis in various cancer cell lines.[8][9]
Table 1: Quantitative Data on the Anti-Cancer Activity of Piperine
| Cancer Type | Cell Line | Assay | Result (e.g., IC50) | Reference |
| Lung Cancer | A549 | MTT Assay | IC50: 100 µM | [10] |
| Breast Cancer | MDA-MB-231 | Cell Viability | Significant reduction at 50 µM | [11] |
| Prostate Cancer | DU145, PC-3 | Cell Growth | Inhibition of STAT-3 phosphorylation | [10] |
| Gastric Cancer | TMK-1 | Cell Viability | Inhibition of STAT-3 and p38 pathways | [10] |
| Head and Neck Cancer | HEp-2, SCC-25 | Cell Viability | Inhibition of cell viability and colony formation | [12] |
This protocol is a general guideline for assessing the cytotoxic effects of piperine on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperine (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of piperine in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the piperine solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve piperine) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of piperine compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the piperine concentration.
Piperine has been shown to modulate several key signaling pathways involved in cancer progression.[10][12]
Anti-Inflammatory Applications
Piperine exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][13] It has shown potential in models of arthritis and other inflammatory conditions.[6]
Table 2: Quantitative Data on the Anti-Inflammatory Activity of Piperine
| Model | Cell/Tissue | Mediator | Effect | Reference |
| In vitro | Human IL-1β-stimulated FLS | IL-6, PGE2 | Dose-dependent inhibition | [6][13] |
| In vivo (Rat) | Carrageenan-induced paw edema | Paw volume | Significant reduction at 100 mg/kg | [6] |
| In vitro | t-BHP-induced Ac2F cells | iNOS, COX-2 | Inhibition of expression | [14] |
This protocol provides a general method for evaluating the anti-inflammatory effects of piperine on stimulated cells.
Materials:
-
Fibroblast-like synoviocytes (FLS) or other relevant cell line
-
Complete cell culture medium
-
Interleukin-1β (IL-1β) or another inflammatory stimulus
-
Piperine (dissolved in DMSO)
-
ELISA kits for IL-6 and PGE2
-
96-well plates
Procedure:
-
Cell Culture: Culture FLS in appropriate medium until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of piperine for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of IL-6 and PGE2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-6 and PGE2 in piperine-treated cells to those in cells stimulated with IL-1β alone.
Piperine's anti-inflammatory effects are mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[14]
Neuroprotective Applications
Piperine has demonstrated neuroprotective properties in various models of neurodegenerative diseases.[7] It has been shown to protect against excitotoxicity, oxidative stress, and neuroinflammation.[7][15]
Table 3: Quantitative Data on the Neuroprotective Activity of Piperine
| Model | Animal/Cell | Key Finding | Effect | Reference |
| Kainic Acid-induced neurotoxicity | Rat | Neuronal protection | Upregulation of NGF signaling | [7][16] |
| MPTP-induced Parkinson's model | Mouse | Dopaminergic neuron survival | Attenuated motor deficits | [15] |
| Cognitive impairment | Rat | Behavioral improvement | Enhanced antioxidant and anti-inflammatory properties of Quercetin | [17] |
This protocol outlines a general approach for assessing the neuroprotective effects of piperine in an animal model of Parkinson's disease.
Materials:
-
Mice or rats
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Piperine
-
Behavioral testing apparatus (e.g., rotarod)
-
Histology equipment and reagents (e.g., tyrosine hydroxylase antibody)
Procedure:
-
Animal Groups: Divide animals into groups: control, MPTP-treated, and MPTP + piperine-treated (at various doses).
-
Drug Administration: Administer piperine (e.g., orally) for a specified period before and/or after MPTP injection.
-
MPTP Induction: Induce Parkinson's-like symptoms by injecting MPTP according to an established protocol.
-
Behavioral Testing: Assess motor coordination and balance using tests like the rotarod at different time points.
-
Histological Analysis: After the experimental period, sacrifice the animals and perform immunohistochemical staining of brain sections (specifically the substantia nigra) for tyrosine hydroxylase to quantify dopaminergic neuron loss.
-
Data Analysis: Compare the behavioral scores and the number of tyrosine hydroxylase-positive neurons between the different groups.
Piperine's neuroprotective effects involve the modulation of pathways related to neuronal survival and inflammation.[7]
Conclusion and Future Directions for this compound Research
While the data presented here for piperine is extensive and promising, it is crucial to reiterate that this information may not be directly extrapolated to this compound. The subtle structural differences between these two molecules could lead to significant variations in their biological activities, potencies, and mechanisms of action.
The comprehensive understanding of piperine's pharmacology, however, lays a strong foundation for future investigations into this compound. Researchers are encouraged to:
-
Isolate or synthesize pure this compound to conduct rigorous pharmacological studies.
-
Perform in vitro screening of this compound against a panel of cancer cell lines and in inflammatory and neurodegenerative disease models to identify its potential therapeutic areas.
-
Conduct head-to-head comparison studies with piperine to understand the structure-activity relationships and identify any unique properties of this compound.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound.
By undertaking these focused research efforts, the scientific community can begin to unlock the potential of this compound as a novel candidate for drug discovery and development.
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0034371) [hmdb.ca]
- 3. Showing Compound this compound (FDB012745) - FooDB [foodb.ca]
- 4. Piperine: A review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Promise of Piperine in Cancer Chemoprevention | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective potential of Quercetin in combination with piperine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperettine Extraction Yield
Welcome to the technical support center for piperettine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
This compound is a naturally occurring alkaloid found in various species of the Piper genus. The most common source is black pepper (Piper nigrum), where it co-exists with the more abundant alkaloid, piperine.[1][2] Other potential sources include long pepper (Piper longum). The concentration of these alkaloids can vary depending on the plant's geographical origin and variety.[3][4]
Q2: Which solvents are most effective for extracting this compound?
This compound, similar to its analog piperine, exhibits poor solubility in water but is soluble in various organic solvents.[5] Ethanol and dichloromethane have been shown to be effective for extracting piperine and are likely suitable for this compound as well.[5][6] Glacial acetic acid has also been used and has shown high extraction yields for piperine.[7][8] The choice of solvent can impact the extraction efficiency and the impurity profile of the crude extract.
Q3: What are the common methods for this compound extraction?
Several methods can be employed for the extraction of this compound, often adapted from established protocols for piperine. These include:
-
Soxhlet Extraction: A classical and effective method that uses continuous solvent cycling.[5][9]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[7][8]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to faster extraction times and potentially higher yields.[10][11]
Q4: I am getting a low yield of this compound. What are the possible causes and solutions?
Low extraction yields can be attributed to several factors:
-
Inadequate Grinding: The plant material should be finely ground to maximize the surface area for solvent interaction.
-
Improper Solvent Selection: Ensure the solvent used has good solubility for this compound. Ethanol or dichloromethane are common choices.
-
Insufficient Extraction Time: Each extraction method has an optimal duration. For Soxhlet, this can be several hours, while for UAE and MAE, it is significantly shorter.
-
Suboptimal Temperature: Temperature plays a crucial role in solubility and extraction kinetics. Ensure the temperature is optimized for the chosen solvent and method.
-
Poor Quality of Plant Material: The concentration of this compound can vary between different batches and varieties of the plant source.
Q5: How can I purify this compound from the crude extract, especially from piperine?
Purification is a critical step as this compound is often co-extracted with the more abundant piperine. A common purification strategy involves the following steps:
-
Removal of Resins: The crude extract can be treated with a solution of potassium hydroxide in ethanol to remove resinous materials.[6]
-
Crystallization: this compound can be crystallized from the resin-free extract. Slow crystallization at low temperatures can help in separating piperine and this compound.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since this compound is less strongly adsorbed on alumina than piperine, this difference can be exploited for separation.
-
Recrystallization: Further purification of the isolated this compound can be achieved by recrystallization from a suitable solvent mixture, such as acetone and hexane.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Yield | Incomplete extraction | Increase extraction time or temperature. Ensure the plant material is finely powdered. |
| Poor solvent choice | Experiment with different solvents like ethanol, dichloromethane, or ethyl acetate. | |
| Low this compound content in the source material | Source plant material from a different supplier or geographical location. | |
| Co-extraction of high amounts of impurities | Non-selective solvent | Use a more selective solvent. Pre-washing the plant material with a non-polar solvent like hexane can remove some lipids. |
| Inefficient purification | Optimize the crystallization and column chromatography steps. | |
| Difficulty in separating this compound from piperine | Similar chemical properties | Utilize column chromatography with a suitable adsorbent and eluent system. Gradient elution might be necessary. |
| Ineffective crystallization | Experiment with different solvent systems and crystallization conditions (e.g., temperature, cooling rate). | |
| Degradation of this compound during extraction | High temperatures in MAE or Soxhlet | Optimize the temperature and duration of extraction to minimize thermal degradation. |
| Exposure to light | Piperine and its analogs can be light-sensitive.[7] Conduct extraction and purification in low-light conditions or using amber glassware. |
Data Presentation: Comparison of Extraction Methods (Data for Piperine as a Proxy)
Disclaimer: The following data is for piperine extraction. Due to the limited availability of specific quantitative data for this compound, this information is provided as a reference, assuming similar extraction behavior due to structural similarity. Further research is required to establish the optimal conditions for this compound extraction.
| Extraction Method | Solvent | Time | Temperature | Yield (mg/g of raw material) | Reference |
| Soxhlet Extraction | Ethanol | 4 hours | Boiling point of ethanol | 1.67 | [7] |
| Soxhlet Extraction | Dichloromethane | 2 hours | Boiling point of DCM | 7.42 (w/w %) | [5] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 18 min | 50 °C | 5.8 | [7] |
| Microwave-Assisted Extraction (MAE) | Glacial Acetic Acid | 60 sec | 500 W | 3.5 (w/w %) | [13] |
| Natural Deep Eutectic Solvents (NADES) with UAE | Choline chloride-citric acid-1,2-propylene glycol | 50 min | 30 °C | 39.07 | [14][15] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind dried Piper nigrum fruits into a fine powder (e.g., 60-mesh).
-
Extraction Setup: Place 5 g of the powdered sample into a 100 mL flask. Add 50 mL of ethanol (95%).
-
Sonication: Place the flask in an ultrasonic bath. Set the sonication frequency to 25 kHz and power to 125 W.
-
Extraction Process: Sonicate the mixture for 18 minutes at a constant temperature of 50°C.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
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Purification: Proceed with the purification steps outlined in the FAQs to isolate this compound.
Protocol 2: Soxhlet Extraction of this compound
-
Sample Preparation: Grind dried Piper nigrum fruits into a fine powder.
-
Extraction Setup: Place 10 g of the powdered sample into a thimble and place the thimble in a Soxhlet extractor.
-
Solvent Addition: Add 150 mL of ethanol to the round-bottom flask.
-
Extraction Process: Heat the flask to the boiling point of ethanol and allow the extraction to proceed for 4-6 hours.
-
Solvent Evaporation: After extraction, cool the flask and evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Purification: Follow the purification steps mentioned in the FAQs.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. kefri.org [kefri.org]
- 6. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitrask.com [mitrask.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperine analytical standard 94-62-2 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. seer.ufrgs.br [seer.ufrgs.br]
Technical Support Center: Piperettine Synthesis
Welcome to the technical support center for Piperettine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient strategy for this compound synthesis involves a two-step process:
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Horner-Wadsworth-Emmons (HWE) Olefination: This step creates the characteristic (2E,4E)-diene backbone. It involves the reaction of piperonal with a phosphonate ylide, typically derived from a crotonate. This reaction is highly stereoselective, favoring the formation of the desired E,E-isomer.
-
Amidation: The resulting ester is then converted to the corresponding amide by reaction with pyrrolidine. This can be achieved through various amide coupling methods.
Q2: My Horner-Wadsworth-Emmons (HWE) reaction is giving a low yield. What are the common causes?
A2: Low yields in the HWE reaction are often due to issues with reagents or reaction conditions. Key factors to consider are the quality of the phosphonate reagent, the choice and handling of the base, and the reaction temperature. Incomplete reactions or the formation of side products are common culprits.
Q3: I am observing multiple spots on my TLC after the amidation step. What are the likely impurities?
A3: Multiple spots on TLC after amidation can indicate the presence of unreacted starting material (the ester intermediate), the corresponding carboxylic acid (if hydrolysis has occurred), and potentially side products from the coupling reaction. The choice of coupling agent and reaction conditions can influence the formation of byproducts.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through recrystallization. Common solvent systems include ethanol, or mixtures like acetone/hexanes. The choice of solvent depends on the impurity profile. Column chromatography can also be employed for purification if recrystallization is not sufficient.
Troubleshooting Guides
Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms:
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Low conversion of piperonal to the diene ester intermediate.
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Presence of significant amounts of starting material in the reaction mixture (verified by TLC or LC-MS).
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Formation of multiple unexpected byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Phosphonate Ylide | Ensure the phosphonate reagent is pure and dry. If preparing in-situ, ensure complete formation before adding piperonal. |
| Ineffective Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium methoxide (NaOMe). Ensure the base is fresh and handled under anhydrous conditions. The stoichiometry of the base is critical and may require optimization. |
| Reaction Temperature Too Low | While the initial addition of the base to the phosphonate is often done at a lower temperature (e.g., 0 °C), the reaction with the aldehyde may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature. |
| Presence of Moisture | The phosphonate ylide is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of Piperonal | In the presence of a strong base, piperonal can undergo self-condensation or other side reactions. Add the piperonal solution slowly to the pre-formed ylide to minimize these reactions. |
Logical Troubleshooting Flow for Low HWE Yield
Issue 2: Incomplete Amidation or Formation of Byproducts
Symptoms:
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Presence of the ester intermediate and/or the corresponding carboxylic acid in the final product mixture.
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Formation of side products related to the coupling agent.
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Difficulty in purifying the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Amide Coupling | Ensure the chosen coupling method is suitable. For direct amidation, heating with pyrrolidine may be sufficient. For milder conditions, use standard peptide coupling reagents like DCC/DMAP or EDC/HOBt. Ensure stoichiometric amounts of reagents are used. |
| Hydrolysis of the Ester | If the reaction conditions are too harsh (e.g., prolonged heating in the presence of water), the ester intermediate can hydrolyze to the carboxylic acid. Use anhydrous conditions and monitor the reaction to avoid prolonged reaction times. |
| Decomposition of Reagents or Product | This compound and its precursors can be sensitive to high temperatures and strong acidic or basic conditions. Use moderate reaction temperatures and appropriate work-up procedures. |
| Side Reactions of Coupling Agents | Coupling agents like DCC can form insoluble byproducts (dicyclohexylurea) that need to be filtered off. Ensure complete removal of these byproducts during workup. |
Workflow for Amidation and Purification
Experimental Protocols
Protocol 1: Synthesis of the Diene Ester Intermediate via Horner-Wadsworth-Emmons Reaction
This protocol is based on established procedures for similar olefination reactions.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonocrotonate (1.1 eq.) in anhydrous THF to the NaH suspension.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of piperonal (1.0 eq.) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diene ester.
-
Protocol 2: Amidation of the Diene Ester to form this compound
This protocol outlines a direct amidation approach.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the diene ester intermediate (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Add pyrrolidine (2.0-3.0 eq.).
-
-
Amidation Reaction:
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed. This may take several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove excess pyrrolidine, followed by a wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Horner-Wadsworth-Emmons Reaction | Amidation (Direct Method) |
| Key Reagents | Piperonal, Triethyl phosphonocrotonate, NaH | Diene ester, Pyrrolidine |
| Solvent | Anhydrous THF | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
Note: Yields are approximate and can vary based on the specific conditions and scale of the reaction.
Signaling Pathway for this compound Synthesis
Technical Support Center: Synthetic Piperettine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic Piperettine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of synthetic this compound.
Q1: My synthesized this compound has a low melting point and a broad melting range. What is the likely cause and how can I fix it?
A: A low and broad melting point range is a primary indicator of impurities in your sample.[1] Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.
-
Likely Causes:
-
Residual Solvents: Incomplete removal of reaction or crystallization solvents.
-
Unreacted Starting Materials: The synthesis reaction may not have gone to completion.
-
Side-Products: Formation of undesired products during the synthesis.
-
Isomers: Presence of geometric isomers of this compound, such as chavicine, which can co-crystallize.[2]
-
-
Troubleshooting Steps:
-
Drying: Ensure your product is thoroughly dried under a vacuum to remove any residual solvents.
-
Recrystallization: This is a powerful technique for removing many types of impurities. Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[3][4]
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Column Chromatography: For separating compounds with different polarities, such as starting materials or side-products, column chromatography is effective.[5][6]
-
Analytical Characterization: Use techniques like HPLC, TLC, or GC-MS to identify the nature of the impurities, which can help in selecting the most appropriate purification method.[6][7][8]
-
Q2: I'm seeing multiple spots on my TLC plate after synthesis. How do I proceed with purification?
A: Multiple spots on a TLC plate confirm the presence of several compounds in your crude product. The next step is to use a preparative purification technique to isolate the desired this compound.
-
Troubleshooting Steps:
-
Identify the Product Spot: If you have a pure standard of this compound, run it alongside your crude mixture on the TLC plate to identify which spot corresponds to your product.
-
Assess Polarity: The relative positions of the spots (Rf values) will give you an indication of the polarity of the impurities relative to your product. This is crucial for designing a column chromatography separation.
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Column Chromatography: This is the recommended method for separating multiple components. The choice of solvent system for the column can be guided by your TLC results. A solvent system that gives a good separation of spots on the TLC plate will likely work well for the column.
-
Recrystallization: If one of the impurities is present in a very small amount, a simple recrystallization might be sufficient to remove it.
-
Q3: My this compound product is an oil and won't crystallize. What should I do?
A: The oily nature of your product, when it is expected to be a solid, is a strong indication of significant impurities that are preventing crystallization.
-
Troubleshooting Steps:
-
Purity Check: First, confirm the identity of your product using spectroscopic methods (e.g., NMR, MS) to ensure you have synthesized the correct molecule.
-
Solvent Trituration: Try adding a small amount of a non-polar solvent in which this compound is insoluble (like cold ether or hexane) to the oil and stirring vigorously.[9] This can sometimes induce crystallization of the desired product while the impurities remain dissolved.
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Column Chromatography: This is often the most effective way to purify an oily product. The purified fractions from the column can then be concentrated, and crystallization can be attempted again.
-
Seeding: If you have a small crystal of pure this compound, adding it to the oil (a technique called "seeding") can sometimes initiate crystallization.
-
Q4: What are the best analytical techniques to assess the purity of my synthetic this compound?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your sample and detecting even small amounts of impurities.[7][10]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to visualize the number of components in your sample.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities.[8]
-
Melting Point Analysis: As discussed, a sharp melting point close to the literature value is a good indicator of high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities through unexpected signals.
Data Presentation
Table 1: Solvent Properties for this compound Purification (modeled on Piperine)
| Solvent | Solubility of Piperine/Piperettine | Boiling Point (°C) | Common Use in Purification |
| Ethanol | Soluble | 78 | Recrystallization (often in a solvent/anti-solvent system)[12][13][14] |
| Methanol | Soluble | 65 | Recrystallization, Mobile phase in chromatography[7][14] |
| Dichloromethane (DCM) | Highly Soluble | 40 | Extraction, Column Chromatography[2][15] |
| Acetone | Soluble | 56 | Recrystallization[16] |
| Hexane | Poorly Soluble | 69 | Anti-solvent in recrystallization, Mobile phase in chromatography[16] |
| Ethyl Acetate | Moderately Soluble | 77 | Extraction, Column Chromatography[14] |
| Water | Very Low Solubility | 100 | Anti-solvent in recrystallization[14][15] |
Experimental Protocols
Detailed Methodology: Recrystallization of Synthetic this compound
This protocol outlines the steps for purifying crude synthetic this compound using a single-solvent recrystallization method.
Objective: To remove impurities from a crude sample of synthetic this compound by crystallization from a suitable solvent.
Materials:
-
Crude synthetic this compound
-
Selected recrystallization solvent (e.g., a 3:2 mixture of acetone and hexane)[16]
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the compound completely. Using the minimum volume of solvent is crucial for a good recovery yield.[3]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3][16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and perform other analytical tests (TLC, HPLC) to confirm the purity.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Key factors influencing this compound purification methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Piperine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103396394A - Method for obtaining piperine via direct column chromatography - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Pepper to Piperine problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]
- 16. rubingroup.org [rubingroup.org]
Technical Support Center: Challenges in Piperettine Isolation from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of piperettine from natural sources, primarily from species of the Piper genus.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the isolation of this compound.
Q1: What are the primary natural sources for this compound isolation?
A1: this compound is a naturally occurring alkaloid found in various species of the Piper genus. The most common sources are black pepper (Piper nigrum) and long pepper (Piper longum). While piperine is the most abundant alkaloid in these sources, this compound is a significant co-constituent. The yield of this compound is generally lower than that of piperine and can vary depending on the plant's geographical origin, maturity, and the extraction method employed.
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges in this compound isolation include:
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Co-isolation with Piperine: Piperine, being structurally very similar and more abundant, often co-extracts and co-crystallizes with this compound, making separation difficult.
-
Low Yield: The concentration of this compound in natural sources is significantly lower than that of piperine, requiring efficient extraction and purification methods to obtain substantial quantities.
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Degradation: this compound is susceptible to degradation under certain conditions, such as exposure to high heat, UV light, and acidic or basic environments.[1]
-
Solubility: While soluble in many organic solvents, optimizing the solvent system for selective crystallization of this compound can be challenging due to the presence of other co-extracted compounds.
Q3: What is the expected yield of this compound from Piper nigrum and Piper longum?
A3: The yield of piperamides, including this compound, is influenced by the extraction method. Supercritical fluid extraction (SFE) has been shown to be more efficient in a shorter time compared to traditional Soxhlet extraction for piperine, and similar trends can be expected for this compound.[2] For instance, in one study, the yield of piperine from P. nigrum was 8.76% with SFE and 8.13% with Soxhlet extraction, while from P. longum, it was 4.96% and 4.32%, respectively.[2] Specific yield data for this compound is less commonly reported, but it is a minor component compared to piperine. One study reported the piperine content in P. longum to be higher than in P. nigrum.[3]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during this compound isolation.
Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall extract yield | Inefficient extraction method. | - Optimize Extraction Solvent: Ethanol generally provides a higher yield of piperamides compared to less polar solvents like dichloromethane.[4] - Consider Advanced Extraction Techniques: Methods like Supercritical Fluid Extraction (SFE) or Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional Soxhlet extraction.[2][5] |
| Poor quality of the plant material. | - Source Material: Use freshly ground, high-quality peppercorns. The concentration of piperamides can vary based on the maturity and storage conditions of the plant material. | |
| Low this compound content in the extract | Degradation during extraction. | - Control Temperature: Avoid excessive heat during extraction and solvent removal steps. Piperine has been shown to be relatively stable to heat, with only a 2.5% loss after 20 minutes at 100°C, but prolonged exposure should be avoided.[6] - Protect from Light: Piperamides can be light-sensitive. Conduct extraction and purification steps in amber glassware or protect the apparatus from direct light. |
| Loss during purification. | - Optimize Recrystallization: Carefully select the solvent system for recrystallization to minimize the loss of this compound in the mother liquor. - Fractional Crystallization: If co-crystallizing with piperine, consider fractional crystallization with different solvent systems to selectively precipitate this compound. |
Difficulty in Separating this compound from Piperine
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of this compound and piperine in HPLC | Inadequate chromatographic conditions. | - Optimize Mobile Phase: Adjust the mobile phase composition. A common mobile phase for piperamide separation is a gradient of acetonitrile and water, sometimes with a modifier like acetic acid or formic acid.[7][8] Experiment with the gradient slope and organic solvent concentration to improve resolution.[6] - Change Stationary Phase: If optimization of the mobile phase is insufficient, consider a different column chemistry. While C18 columns are common, a phenyl-hexyl or a column with a different selectivity might provide better separation. - Adjust pH: The pH of the mobile phase can influence the retention of ionizable compounds. Although piperamides are neutral, pH adjustments can sometimes affect the interaction with the stationary phase.[9] |
| Co-crystallization of this compound and piperine | Similar solubility profiles. | - Fractional Crystallization: Exploit potential small differences in solubility. Try recrystallizing the mixture from a variety of solvents or solvent mixtures (e.g., ethanol, acetone, hexane, ethyl acetate).[10] - Preparative HPLC: For high-purity this compound, preparative HPLC is the most effective method for separation from piperine.[8] |
This compound Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of unknown peaks in chromatogram after storage or processing | Degradation due to heat, light, or pH. | - Stability Studies: Piperine is known to be susceptible to degradation under acidic and basic conditions, as well as upon exposure to UV light.[1][11] this compound is expected to have similar stability issues. - Storage: Store isolated this compound and extracts containing it at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere if possible. |
| Loss of product during workup | Hydrolysis under acidic or basic conditions. | - Neutralize Promptly: If using acid or base during extraction or purification, neutralize the solution as soon as the step is complete. - Avoid Strong Acids/Bases: Where possible, use milder pH adjustments. |
Section 3: Quantitative Data
Table 1: Solubility of Piperine in Various Solvents at 318.2 K
(Note: Specific solubility data for this compound is limited; however, as a close analog, piperine's solubility provides a useful reference for selecting extraction and crystallization solvents.)
| Solvent | Mole Fraction Solubility (x 10⁻²) |
| Transcutol® | 9.17 |
| Polyethylene glycol-400 (PEG-400) | 7.88 |
| 2-Butanol | 2.25 |
| 1-Butanol | 2.20 |
| Isopropyl alcohol (IPA) | 1.82 |
| Ethyl acetate (EA) | 1.54 |
| Propylene glycol (PG) | 1.47 |
| Ethanol | 1.34 |
| Methanol | 0.79 |
| Ethylene glycol (EG) | 0.67 |
| Water | 0.00152 |
Data sourced from[1]
Table 2: Yield of Piperine from Piper nigrum and Piper longum using Different Extraction Methods
| Plant Source | Extraction Method | Yield (% w/w) |
| Piper nigrum | Supercritical Fluid Extraction (SFE) | 8.76 |
| Piper nigrum | Soxhlet Extraction | 8.13 |
| Piper longum | Supercritical Fluid Extraction (SFE) | 4.96 |
| Piper longum | Soxhlet Extraction | 4.32 |
Data sourced from[2]
Section 4: Experimental Protocols
Protocol for Preparative HPLC for this compound Isolation
This protocol is a general guideline and may require optimization based on the specific crude extract and available instrumentation.
-
Sample Preparation: Dissolve the crude piperamide extract in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a high concentration (e.g., 10-50 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both may contain 0.1% formic acid to improve peak shape.
-
Gradient: A typical starting point could be a linear gradient from 40% A to 70% A over 30-40 minutes. This needs to be optimized based on analytical scale separations.
-
Flow Rate: A typical flow rate for a preparative column of this dimension would be in the range of 15-25 mL/min.
-
Detection: UV detection at a wavelength where both piperine and this compound absorb, for example, 340 nm.[12]
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary.
Protocol for Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for piperamides include ethanol, acetone, and mixtures with hexane or ethyl acetate.[10]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Variations in the Piperine content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]
- 4. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Development and validation of rapid RP-HPLC method for estimation of piperine in Piper nigrum L. | Semantic Scholar [semanticscholar.org]
- 8. HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABAA Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. florajournal.com [florajournal.com]
- 13. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
Piperettine Solubility Enhancement: A Technical Support Center
Welcome to the Technical Support Center for Piperettine Solubility Enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with this compound, a compound known for its low aqueous solubility.
A Note on Analogical Data: this compound is a structural analog of the more extensively studied compound, piperine. Both molecules share a common piperidine and a 1,3-benzodioxole moiety, differing only in the length of the conjugated aliphatic chain connecting them. Due to this significant structural similarity, the solubility enhancement techniques proven effective for piperine are highly likely to be applicable to this compound. The data and protocols presented herein are largely based on studies conducted with piperine and should serve as a strong starting point for your experimental design with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in aqueous buffers for my in vitro assays. What can I do?
A1: This is a common issue due to this compound's hydrophobic nature. Direct dissolution in aqueous media is often unsuccessful. A common starting point is to first dissolve the this compound in an organic solvent and then dilute it with your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide are suitable choices for creating a stock solution.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in your chosen organic solvent (e.g., 10 mg/mL in DMSO).
-
For your working solution, dilute the stock solution with the aqueous buffer of your choice (e.g., PBS) to the desired final concentration.
-
-
Troubleshooting:
-
Precipitation upon dilution: If you observe precipitation, you may be exceeding the solubility limit in the final solvent mixture. Try increasing the proportion of the organic solvent in the final solution or lowering the final concentration of this compound. For instance, a 1:7 solution of DMSO:PBS has been used successfully for piperine.
-
Solvent effects on assays: Be mindful that the organic solvent may interfere with your biological assay. Always run a vehicle control (buffer with the same concentration of the organic solvent but without this compound) to account for any solvent-induced effects.
-
Q2: I need to improve the aqueous solubility of this compound for oral formulation development. Which techniques are most promising?
A2: Several advanced formulation strategies have been successfully employed to enhance the aqueous solubility and bioavailability of the structurally similar compound piperine, and these are excellent candidates for this compound. The most common and effective techniques include:
-
Solid Dispersions: This involves dispersing this compound in an inert hydrophilic carrier at the solid state.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A lipid-based formulation that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
The choice of technique will depend on your specific requirements, such as the desired fold-increase in solubility, the intended dosage form, and scalability.
Q3: I am considering solid dispersions. How do I choose the right polymer, and what this compound-to-polymer ratio should I start with?
A3: The choice of polymer is critical for the success of a solid dispersion. Hydrophilic polymers that can interact with this compound through hydrogen bonding are often good choices.
-
Recommended Polymers: Based on piperine studies, promising polymers include:
-
Polyvinylpyrrolidone (PVP) K30
-
Hydroxypropyl methylcellulose (HPMC) 2910
-
Kollidone® VA64
-
Soluplus®
-
-
Starting Ratios (this compound:Polymer): A good starting point is to screen a few ratios to find the optimal balance between drug loading and solubility enhancement. Common ratios to investigate are 1:1, 1:2, and 2:1 (w/w).
-
Troubleshooting:
-
Low dissolution enhancement: If the solubility improvement is not significant, the drug may not have been converted to an amorphous state. Consider using a different polymer or a combination of polymers. Also, the method of preparation (e.g., solvent evaporation vs. freeze-drying) can influence the final product's characteristics.
-
Physical instability (recrystallization): Amorphous solid dispersions can be prone to recrystallization over time. Ensure proper storage conditions (low humidity and temperature) and consider adding a secondary stabilizing polymer.
-
Q4: My cyclodextrin inclusion complex is not showing a significant increase in solubility. What could be the issue?
A4: The formation and efficiency of an inclusion complex depend on several factors.
-
Type of Cyclodextrin: For piperine, β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been shown to be effective. The derivatives often offer higher solubility and complexation efficiency than the parent β-CD.
-
Stoichiometry: A 1:1 molar ratio of this compound to cyclodextrin is the most common starting point for complex formation.
-
Method of Preparation: The method used to prepare the complex can significantly impact its quality. Common methods include co-grinding, kneading, and lyophilization.
-
Troubleshooting:
-
Incomplete complexation: Ensure intimate mixing of this compound and the cyclodextrin during preparation. For laboratory scale, lyophilization of a solution containing both components often yields a high degree of complexation.
-
Incorrect pH: The pH of the medium can influence the solubility of both the drug and the cyclodextrin, thereby affecting complexation. Ensure the pH of your system is controlled and appropriate.
-
Quantitative Data on Solubility Enhancement of Piperine (Analog Compound)
The following tables summarize the quantitative improvements in solubility observed for piperine using various enhancement techniques. These values can serve as a benchmark for your experiments with this compound.
Table 1: Solubility of Piperine in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | ~0.04 |
| Ethanol | ~10 |
| DMSO | ~10 |
| Dimethyl formamide | ~10 |
| 1:7 DMSO:PBS (pH 7.2) | ~0.1 |
Table 2: Enhancement of Piperine Aqueous Solubility by Different Formulation Techniques
| Technique | Carrier/System | Fold Increase in Solubility | Final Solubility/Concentration | Reference |
| Nanoparticles | Eudragit L100-55 and Poloxamer 188 | ~1308-fold | 52.31 ± 0.9 mg/mL | [1] |
| Solid Dispersion | HPMC 2910 (1:2 ratio) | ~7.88-fold | - | [2] |
| Cyclodextrin Complex | β-Cyclodextrin (co-ground mixture) | ~16-fold increase in dissolution | - | |
| SEDDS | Ethyl oleate, Tween 80, Transcutol P | - | 2.5% (w/w) drug loading | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for piperine, which can be adapted for this compound.
Protocol 1: Preparation of Piperine Solid Dispersion by Freeze-Drying
This protocol is adapted from a study using HPMC 2910 as the carrier[2].
Materials:
-
Piperine (or this compound)
-
Hydroxypropyl methylcellulose (HPMC) 2910
-
Ethanol
-
Distilled water
-
Liquid nitrogen
-
Freeze-dryer
Procedure:
-
Prepare the Polymer Dispersion: Disperse the required amount of HPMC 2910 in distilled water (e.g., for a 1:2 ratio, use 2g of HPMC in 40 mL of water).
-
Prepare the Drug Solution: Dissolve the required amount of piperine in a suitable solvent system (e.g., for a 1:2 ratio, use 1g of piperine in 10 mL of 20% ethanol).
-
Mix and Homogenize: Add the piperine solution to the HPMC dispersion and homogenize the mixture using a magnetic stirrer until a uniform suspension is obtained.
-
Freezing: Rapidly freeze the homogenized mixture using liquid nitrogen.
-
Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize until the solvent is completely removed, yielding a dry, fluffy powder.
-
Characterization: Characterize the prepared solid dispersion for solubility, dissolution rate, and physical form (e.g., using DSC, XRD, SEM).
Protocol 2: Formulation of Piperine Nanoparticles by Flash Nanoprecipitation
This protocol is based on a method using a Multi-Inlet Vortex Mixer (MIVM)[1].
Materials:
-
Piperine (or this compound)
-
Eudragit L100-55
-
Poloxamer 188
-
Ethanol
-
Milli-Q water
-
Multi-Inlet Vortex Mixer (MIVM)
Procedure:
-
Prepare the Organic Phase: Dissolve piperine and Eudragit L100-55 in ethanol.
-
Prepare the Aqueous Phase: Dissolve Poloxamer 188 in Milli-Q water.
-
Nanoprecipitation: Set up the MIVM with separate streams for the organic phase and the aqueous phase. Pump the two solutions simultaneously through the MIVM at optimized flow rates to induce rapid mixing and nanoprecipitation.
-
Solvent Removal (Optional): If a higher concentration is desired, the ethanol and some water can be removed under vacuum.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is derived from a study that developed a piperine SEDDS formulation[3].
Materials:
-
Piperine (or this compound)
-
Oil phase (e.g., Ethyl oleate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Observe their ability to form a clear and stable emulsion upon dilution with water.
-
Preparation of this compound-Loaded SEDDS: Based on the optimal ratio identified from the phase diagram, prepare the final formulation. Accurately weigh the required quantities of the oil, surfactant, and co-surfactant into a glass vial. Add the this compound to this mixture.
-
Homogenization: Mix the components thoroughly by gentle stirring or vortexing until the this compound is completely dissolved and a clear, homogenous liquid is formed.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug release profile.
Visualizations
Logical Relationship of Solubility Issues and Enhancement Strategies
Caption: Troubleshooting workflow for addressing poor this compound solubility.
Experimental Workflow for Solid Dispersion Preparation
Caption: Step-by-step workflow for preparing solid dispersions.
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for formulating this compound nanoparticles.
Experimental Workflow for SEDDS Preparation
Caption: Workflow for the preparation of Self-Emulsifying Drug Delivery Systems.
References
Technical Support Center: Overcoming Low Yield in Piperettine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Piperettine, with a primary focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound and structurally similar α,β-unsaturated amides are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the olefination of an aldehyde (typically piperonal) to form the characteristic diene backbone of this compound. The HWE reaction is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct.
Q2: Why is the stereochemistry of this compound important, and how can it be controlled?
A2: The biological activity of this compound is often specific to the (E,E)-stereoisomer. The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene, making it a suitable choice for stereoselective synthesis. Reaction conditions, such as the choice of base and solvent, can further influence the stereoselectivity.
Q3: What are the primary causes of low yields in this compound synthesis?
A3: Low yields can stem from several factors, including:
-
Inefficient ylide/phosphonate carbanion formation: Incomplete deprotonation of the phosphonium salt or phosphonate ester.
-
Side reactions of the aldehyde: Piperonal can undergo side reactions, such as Cannizzaro reaction, under strongly basic conditions.
-
Poor reactivity of the ylide/carbanion: Steric hindrance or electronic effects can reduce the nucleophilicity of the reagent.
-
Suboptimal reaction conditions: Incorrect choice of base, solvent, temperature, or reaction time.
-
Difficulties in product isolation and purification: Loss of product during workup and purification steps.
Q4: How can I purify the final this compound product effectively?
A4: Purification of crude this compound is typically achieved through recrystallization or column chromatography. Common solvents for recrystallization include ethanol, ethyl acetate, or a mixture of acetone and hexanes. For column chromatography, a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is often employed.
Troubleshooting Guides
Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms:
-
Low isolated yield of this compound.
-
Presence of unreacted piperonal in the crude product (identified by TLC or NMR).
-
Formation of multiple side products.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phosphonate Ester | - Use a stronger base (e.g., NaH, KHMDS) in an appropriate anhydrous solvent (e.g., THF, DMF).- Ensure the phosphonate ester is dry and of high purity.- Increase the equivalents of the base. |
| Degradation of Piperonal | - Add the base to the phosphonate ester at a low temperature (e.g., 0 °C or -78 °C) before adding piperonal.- Use a milder base such as DBU or a lithium salt/tertiary amine combination (Masamune-Roush conditions). |
| Poor Reaction Conversion | - Increase the reaction temperature or prolong the reaction time.- Use a higher concentration of reactants. |
| Product Loss During Workup | - Ensure complete precipitation of the product if quenching with water.- Optimize the extraction solvent system.- Minimize the number of purification steps. |
Issue 2: Low Yield in Wittig Reaction
Symptoms:
-
Low isolated yield of this compound.
-
Recovery of a significant amount of starting phosphonium salt.
-
Formation of triphenylphosphine oxide as the major product with little this compound.
| Potential Cause | Troubleshooting Steps |
| Unstable Ylide | - Generate the ylide in situ at low temperature and use it immediately.- For less stable ylides, consider a one-pot procedure where the aldehyde is present during ylide formation. |
| Steric Hindrance | - If the phosphonium ylide is sterically hindered, consider using the Horner-Wadsworth-Emmons reaction as an alternative. |
| Basic Conditions Affecting Aldehyde | - Use a non-nucleophilic strong base like n-butyllithium or sodium amide to generate the ylide.- Add the aldehyde slowly to the pre-formed ylide solution at low temperature. |
| Difficult Purification | - The byproduct, triphenylphosphine oxide, can be challenging to remove. Optimize column chromatography conditions or consider recrystallization from a solvent system where the oxide is more soluble. |
Data Presentation: Comparative Yields in Similar Reactions
Note: The following data is for the synthesis of α,β-unsaturated amides using the Horner-Wadsworth-Emmons reaction with various bases and aldehydes, and serves as an illustrative guide for optimizing this compound synthesis. Yields are for isolated products.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | Cs₂CO₃ | MeCN | 50 | 12 | 72 | 93:7 |
| Benzaldehyde | K₂CO₃ | MeCN | 25 | 12 | 65 | 95:5 |
| Benzaldehyde | DBU | MeCN | 25 | 2 | 85 | >99:1 |
| 4-Methoxybenzaldehyde | DBU | MeCN | 25 | 2 | 82 | >99:1 |
| 4-Nitrobenzaldehyde | DBU | MeCN | 25 | 3 | 78 | >99:1 |
Data adapted from syntheses of related α,β-unsaturated amides.[1]
Experimental Protocols
Detailed Methodology for this compound Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of the Phosphonate Ester A mixture of the appropriate bromo-ester and triethyl phosphite is heated, typically under neat conditions or in a high-boiling solvent, to afford the corresponding phosphonate ester via the Michaelis-Arbuzov reaction. The product is then purified by vacuum distillation.
Step 2: Horner-Wadsworth-Emmons Olefination
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the phosphonate ester (1.1 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The mixture is cooled back to 0 °C, and a solution of piperonal (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate ester.
Step 3: Amidation to form this compound
-
The purified ester (1.0 eq) is dissolved in a suitable solvent such as methanol or toluene.
-
Piperidine (1.5 - 2.0 eq) is added to the solution.
-
A catalytic amount of a base, such as sodium methoxide or DBU, is added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to afford the final product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathways Modulated by this compound
Note: This diagram is based on the known biological activities of the closely related compound, piperine, and represents potential pathways for this compound.
Caption: Potential signaling pathways modulated by this compound.
References
Technical Support Center: Piperettine Purification by Chromatography
Welcome to the technical support center for piperettine purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of this compound from natural sources, primarily Piper nigrum (black pepper).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound by chromatography?
The most significant challenge is the separation of this compound from piperine, the major alkaloid in black pepper. These two compounds are structurally very similar, leading to co-elution in many standard chromatographic systems. Flash chromatography, a common purification technique, has been shown to be inefficient at separating these two closely related peaks.[1]
Q2: Which chromatographic technique is most effective for separating this compound from piperine?
Centrifugal Partition Chromatography (CPC) has been demonstrated to be superior to flash chromatography for resolving piperine and this compound.[1] CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can offer different selectivity compared to solid-phase methods.[2][3][4][5] While preparative High-Performance Liquid Chromatography (HPLC) can also be adapted for this separation, CPC has shown particular promise for achieving high purity.
Q3: Where is this compound typically found during the piperine purification process?
This compound is often found in the concentrated mother liquors after the bulk of piperine has been crystallized from an ethanolic extract of black pepper. Historically, the isolation of this compound was achieved from these residual fractions, indicating it is present in lower concentrations and may be more challenging to crystallize than piperine.
Q4: What kind of yields and purity levels can be expected for this compound?
Specific yield and purity data for this compound are not as well-documented as for piperine. Since this compound is a minor alkaloid, yields will be substantially lower than those for piperine, which can range from 2.5% to 4.5% of the initial pepper mass.[6] Achieving high purity (>95%) of this compound requires optimized chromatographic methods due to the co-eluting piperine.
Troubleshooting Guides
Issue 1: Poor Separation of this compound and Piperine Peaks
Q: My chromatogram shows a single broad peak or two heavily overlapping peaks for piperine and this compound. How can I improve the resolution?
A: This is the most common issue. Here are several strategies to improve separation:
-
Switch to a More Effective Chromatographic Technique:
-
If you are using flash chromatography with silica gel, consider switching to Centrifugal Partition Chromatography (CPC). CPC utilizes liquid-liquid partitioning and can offer the necessary selectivity to resolve these structurally similar compounds.[1]
-
-
Optimize Your Mobile Phase (For HPLC/Flash Chromatography):
-
Solvent System Modification: For normal-phase chromatography (e.g., silica gel), you can try to optimize the solvent system. A common mobile phase for piperine purification is a mixture of heptane and ethyl acetate.[1] To improve the separation of this compound, you may need to use a shallower gradient or an isocratic elution with a finely tuned solvent ratio.
-
Reversed-Phase Chromatography: Consider using a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile and water, possibly with a modifier like acetic or formic acid to improve peak shape.[6][7] A shallow gradient of increasing organic solvent may be necessary to resolve the two compounds.
-
-
Methodological Adjustments:
-
Reduce Loading: Overloading the column is a common cause of poor resolution. Try injecting a smaller amount of your crude extract.
-
Decrease Flow Rate: A slower flow rate can increase the interaction time with the stationary phase and improve separation, although this will also increase the run time.
-
Below is a decision tree to guide you through troubleshooting poor separation:
Issue 2: Low Yield of this compound
Q: I have successfully separated this compound, but the final yield is very low. What are the potential causes and solutions?
A: Low yield is expected since this compound is a minor alkaloid. However, several factors can exacerbate this issue:
-
Inefficient Initial Extraction: Ensure your initial solvent extraction from the black pepper is efficient. Soxhlet extraction with solvents like ethanol or dichloromethane is commonly used.[8]
-
Losses During Piperine Crystallization: A significant amount of this compound may be lost if it co-precipitates with piperine during the initial crystallization step. It is crucial to collect the mother liquor for further purification.
-
Compound Degradation: Piperine is known to be sensitive to light (photoisomerization) and may have limited stability under harsh pH conditions.[9] While specific data for this compound is scarce, it is reasonable to assume similar sensitivities.
-
Solution: Protect your samples from light at all stages. Avoid using strongly acidic or basic mobile phases if possible, unless they are essential for separation. A study on a related compound, thiopiperine, showed extensive degradation in both acidic and basic environments.[10]
-
-
Irreversible Adsorption on Solid Support: In solid-liquid chromatography, some of your target compound may irreversibly bind to the stationary phase (e.g., silica gel).
Issue 3: Difficulty Identifying this compound-Containing Fractions
Q: I am collecting many fractions from my preparative chromatography. How can I quickly identify which ones contain this compound?
A:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to screen your fractions. Develop a TLC method that shows baseline separation between piperine and this compound standards. A common solvent system for TLC of piperamides is toluene:ethyl acetate.[11] Spot your fractions alongside standards of pure piperine and, if available, this compound.
-
HPLC Analysis: For more precise identification, analyze small aliquots of your fractions using an analytical HPLC system. This will allow you to quantify the purity of each fraction and make informed decisions about which fractions to combine.
-
Mass Spectrometry (MS): If your chromatography system is coupled to a mass spectrometer, you can monitor the elution of this compound by its specific mass-to-charge ratio (m/z). This compound has a molecular weight of 311.37 g/mol .[1]
Data and Protocols
Quantitative Data Summary
The following table summarizes chromatographic conditions used for the analysis and purification of piperamides, which can be adapted for this compound purification.
| Parameter | Flash Chromatography (for Piperine) | Centrifugal Partition Chromatography (for Piperine) | Analytical HPLC (for Piperine) |
| Stationary Phase | Silica Gel | Liquid (biphasic solvent system) | C18 Reversed-Phase |
| Mobile Phase | Heptane:Ethyl Acetate (e.g., 80:20 v/v)[1] | Heptane:Ethyl Acetate:Methanol:Water (6:5:6:5 v/v/v/v)[1] | Acetonitrile:Water with Acetic Acid (e.g., 60:39.5:0.05 v/v/v)[6] |
| Purity Achieved | Lower (70.6% - 80.0%), with this compound co-elution[1] | Higher (82.9% - 88.3%), with good this compound separation[1] | N/A (Analytical) |
| Yield (for Piperine) | 49.3% - 53.9%[1] | 24.3% - 28.8%[1] | N/A (Analytical) |
Experimental Protocols
1. General Extraction of Piperamides from Black Pepper
This protocol is a prerequisite for chromatographic purification and is adapted from standard procedures for piperine extraction.
-
Grinding: Grind dried black peppercorns into a fine powder.
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Soxhlet Extraction: Place the ground pepper (e.g., 100 g) into a thimble and perform Soxhlet extraction with 95% ethanol for 6-8 hours.[8]
-
Concentration: Evaporate the ethanol from the extract using a rotary evaporator to obtain a dark, viscous oleoresin.
-
Initial Piperine Crystallization: Dissolve the oleoresin in a minimal amount of ethanol. Add an alcoholic solution of potassium hydroxide (10% KOH) to precipitate the piperine.
-
Separation of Crude Piperine and Mother Liquor: Filter the mixture to collect the crude piperine crystals. Crucially, retain the filtrate (mother liquor), as this will be enriched with this compound and other minor alkaloids.
-
Preparation for Chromatography: The mother liquor can be concentrated and used as the starting material for the chromatographic purification of this compound.
2. General Workflow for this compound Purification
The following diagram illustrates a general workflow for isolating this compound, emphasizing the critical chromatography step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. ijpra.com [ijpra.com]
- 4. Centrifugal Partition Chromatography (CPC): A Sustainable Approach for Complex Mixture Separation - Rotachrom Technologies [rotachrom.com]
- 5. gilson.com [gilson.com]
- 6. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 7. scispace.com [scispace.com]
- 8. erowid.org [erowid.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Centrifugal partition chromatography - A review of recent applications and some classic references - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Piperettine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Piperettine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the construction of the dienamide side chain. The key step is typically an olefination reaction to form the conjugated diene system, followed by amidation with piperidine. The two most common olefination strategies are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Q2: I am observing a byproduct with a similar polarity to this compound that is difficult to separate. What could it be?
A2: A common side-product that is often difficult to separate from the desired (2E,4E)-Piperettine is one of its geometric isomers, such as the (2Z,4E), (2E,4Z), or (2Z,4Z) isomers. These isomers can form during the olefination step, particularly if the reaction conditions are not optimized for stereoselectivity. The Horner-Wadsworth-Emmons reaction is generally preferred for its high stereoselectivity, favoring the formation of the (E,E)-isomer[1][2][3].
Q3: My reaction yield is low, and I have a significant amount of a water-soluble byproduct. What is the likely cause?
A3: If you are using the Horner-Wadsworth-Emmons (HWE) reaction, the formation of a water-soluble dialkylphosphate salt is an expected byproduct[2][3]. While its water solubility simplifies purification compared to the triphenylphosphine oxide byproduct from a standard Wittig reaction, its presence in large amounts might indicate that the reaction has gone to completion, but that product was lost during workup. If using a Wittig reaction, the byproduct is triphenylphosphine oxide, which is often difficult to remove by simple extraction and may require column chromatography.
Q4: I see a peak in my NMR that does not correspond to this compound or common solvents. What could it be?
A4: An unexpected peak could arise from several sources. If you are synthesizing an intermediate like methyl piperate, an impurity from the starting materials, such as 2(5H)-furanone from methyl 4-bromo-2-butenoate, could be carried through. Additionally, if the reaction is run under harsh basic or acidic conditions, or for an extended period at high temperatures, hydrolysis of the amide bond in this compound can occur, leading to the formation of piperic acid and piperidine.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete olefination reaction. | Ensure the base used for the olefination (e.g., NaH, NaOMe) is fresh and used in sufficient excess. Allow for adequate reaction time. |
| Loss of product during workup/purification. | Optimize extraction and recrystallization solvent systems. For HWE reactions, ensure thorough extraction of the aqueous layer to remove the phosphate byproduct. For Wittig reactions, consider chromatography to remove triphenylphosphine oxide. | |
| Hydrolysis of the amide bond. | Avoid excessively harsh acidic or basic conditions during workup. Use milder bases for the final amidation step if possible. | |
| Presence of Geometric Isomers | Non-stereoselective olefination conditions. | The Horner-Wadsworth-Emmons reaction is generally recommended for its high (E,E)-selectivity. If using a Wittig reaction, stabilized ylides tend to give higher (E)-selectivity. |
| Isomerization during purification. | Avoid exposure of the product to strong light or heat for prolonged periods, as this can sometimes lead to isomerization of the double bonds. | |
| Difficulty in Removing Byproducts | Triphenylphosphine oxide from Wittig reaction. | Purification by column chromatography on silica gel is typically required. |
| Unreacted starting materials. | Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. Adjust stoichiometry if necessary. | |
| Unexpected Peaks in Analytical Data (NMR, MS) | Impurities in starting materials. | Purify starting materials before use. For example, ensure the purity of the aldehyde and the phosphonate ylide or phosphonium salt. |
| Epimerization of chiral centers (if applicable to precursor). | In cases where chiral centers are present in the piperidine ring of a precursor, strong bases in the HWE reaction could potentially cause epimerization. Use of milder conditions or alternative bases should be explored. | |
| Formation of Piperic Acid. | This indicates hydrolysis of the amide bond. Use milder workup conditions and avoid prolonged heating. |
Quantitative Data Summary
| Side-Product/Impurity | Typical Method of Formation | Typical Yield/Ratio | Method of Detection | Notes |
| Geometric Isomers (e.g., cis-trans) | Wittig or HWE Reaction | Can range from minor (<5%) to significant (>20%) depending on reaction conditions. | 1H NMR, HPLC | The (E,E)-isomer is the thermodynamically more stable product. |
| Triphenylphosphine Oxide | Wittig Reaction | Stoichiometric byproduct | 1H NMR, 31P NMR, TLC | Can be challenging to separate from the product without chromatography. |
| Dialkylphosphate Salt | Horner-Wadsworth-Emmons Reaction | Stoichiometric byproduct | Not typically observed in final product due to aqueous solubility. | Easily removed with an aqueous workup[2][3]. |
| 2(5H)-Furanone | Impurity in starting material (methyl 4-bromo-2-butenoate) | Can be present in starting material up to 15%. | 1H NMR of starting material and product. | May be carried through the synthesis if not removed initially. |
| Piperic Acid | Hydrolysis of this compound | Variable, depends on the harshness of conditions. | HPLC, LC-MS | Formation is favored by strong acid or base and high temperatures. |
Experimental Protocols
Key Experiment: Horner-Wadsworth-Emmons Olefination for this compound Synthesis (Adapted from Piperine Synthesis)
This protocol describes the formation of the this compound precursor, methyl piperate, via the Horner-Wadsworth-Emmons reaction, followed by amidation.
Step 1: Synthesis of Methyl Piperate
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is washed with dry hexanes to remove the mineral oil and then suspended in dry tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of triethyl phosphonoacetate (1.1 equivalents) in dry THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to generate the ylide.
-
A solution of 3-(3,4-methylenedioxyphenyl)acrolein (1.0 equivalent) in dry THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC until the aldehyde is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl piperate as a yellow solid.
Step 2: Synthesis of this compound
-
Methyl piperate (1.0 equivalent) is dissolved in methanol.
-
Piperidine (1.5 to 2.0 equivalents) is added to the solution.
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A catalytic amount of sodium methoxide (NaOMe, ~0.1 equivalents) is added.
-
The mixture is refluxed for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Visualizations
Caption: Synthetic workflow for this compound via HWE and amidation.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Scaling Up Piperettine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of piperettine, particularly when scaling up the process. The information is presented in a question-and-answer format to directly address potential challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the key reactions involved?
A1: A prevalent strategy for this compound synthesis involves a convergent approach. This typically includes the formation of the dienamide side chain via a Wittig reaction, followed by an amide coupling with piperidine. The key reactions are the Wittig olefination to create the carbon-carbon double bonds with the desired stereochemistry and the subsequent amidation.
Q2: I am observing a low yield in the Wittig reaction step. What are the potential causes and solutions?
A2: Low yields in the Wittig reaction are a common issue. Several factors could be at play:
-
Base Strength and Steric Hindrance: The choice of base is critical. For less reactive, stabilized ylides, a stronger base like n-butyllithium or sodium hydride might be necessary. However, for scaled-up reactions, handling these reagents can be hazardous. Consider using potassium tert-butoxide, but ensure it is fresh and completely anhydrous.
-
Ylide Instability: Some phosphorus ylides can be unstable, especially at room temperature. It is often best to generate the ylide in situ and use it immediately. Generating the ylide in the presence of the aldehyde can sometimes improve yields.
-
Steric Hindrance: If the aldehyde or the phosphonium salt is sterically hindered, the reaction rate can decrease significantly, leading to lower yields.[1][2] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is a preferred alternative as it is less sensitive to steric effects.
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents (e.g., THF or diethyl ether) to prevent quenching of the ylide and other side reactions.
Q3: The purification of the final this compound product is proving difficult. What are some effective purification strategies?
A3: this compound, like other piperidine alkaloids, can be challenging to purify due to the presence of structurally similar byproducts and unreacted starting materials.
-
Crystallization: Recrystallization is a highly effective method for purifying this compound.[3][4] A common solvent system is an acetone-hexane mixture (e.g., 3:2 ratio) or aqueous alcoholic solutions.[3][5] It may be necessary to perform multiple recrystallizations to achieve high purity.
-
Column Chromatography: For removal of closely related impurities, column chromatography using silica gel is a standard procedure. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate this compound from its analogs.
-
Aqueous Alkali Wash: An aqueous alkali wash during the workup can help remove acidic impurities. However, this must be done carefully as it can potentially reduce the overall yield.[3]
Q4: I am seeing unexpected side products in my reaction mixture. What are some common side reactions to be aware of?
A4: During the synthesis of this compound, several side reactions can occur:
-
Isomerization: The double bonds in the dienamide chain can potentially isomerize, leading to a mixture of E/Z isomers. The stereochemistry of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[1][6] Stabilized ylides tend to give the E-alkene, which is desired for this compound.
-
Aldol Condensation: If there are enolizable protons in the aldehyde starting material, self-condensation (an aldol reaction) can occur as a competing reaction, especially in the presence of a base.[7][8] This is more of a concern with aliphatic aldehydes.
-
Oxidation of Aldehyde: Aldehydes can be sensitive and may oxidize to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods.[1]
Troubleshooting Guides
Guide 1: Low Yield in Wittig Olefination Step
This guide provides a systematic approach to troubleshooting low yields in the Wittig reaction for the synthesis of the this compound side chain.
Problem: The conversion of the aldehyde to the desired alkene is significantly lower than expected.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive or Insufficient Base | Test the base on a small scale with a known reactive substrate. Ensure the base is fresh and properly stored. | Use a fresh batch of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride. Ensure accurate measurement of the required equivalents. |
| Ylide Decomposition | Monitor the reaction by TLC or 31P NMR to check for the presence of the ylide and its consumption over time. | Generate the ylide at a low temperature (e.g., 0°C) and use it immediately. Consider adding the aldehyde to the pre-formed ylide, or for unstable ylides, generate it in the presence of the aldehyde. |
| Poor Quality of Reagents | Check the purity of the aldehyde and the phosphonium salt by NMR or other analytical techniques. | Purify the aldehyde (e.g., by distillation or chromatography) before use. Ensure the phosphonium salt is dry and pure. |
| Suboptimal Reaction Conditions | Verify that anhydrous solvents and an inert atmosphere were used. | Dry solvents using appropriate methods (e.g., distillation over sodium/benzophenone for THF). Purge the reaction vessel with argon or nitrogen before adding reagents. |
| Steric Hindrance | Analyze the structure of the aldehyde and phosphonium salt for significant steric bulk near the reacting centers. | Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which is generally more effective for sterically hindered substrates.[1] |
Guide 2: Impure Product After Amide Coupling
This guide addresses issues related to the purity of the final this compound product following the amide coupling step.
Problem: The isolated product contains significant impurities that are difficult to remove.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Use TLC or LC-MS to check for the presence of unreacted starting materials (the activated carboxylic acid and piperidine). | Increase the reaction time or temperature. Consider using a more efficient coupling agent (e.g., HATU, HOBt/EDC). |
| Side Products from Coupling Reagents | Analyze the crude product by NMR and MS to identify byproducts related to the coupling reagents. | During workup, perform aqueous washes to remove water-soluble byproducts. For example, a dilute acid wash can remove unreacted amines, and a bicarbonate wash can remove acidic byproducts. |
| Presence of Triphenylphosphine Oxide (TPPO) | TPPO is a common byproduct of the Wittig reaction that can be carried over. It often appears as a broad peak in the NMR spectrum. | TPPO can sometimes be removed by precipitation from a non-polar solvent like diethyl ether or by complexation with ZnCl2 followed by filtration.[9] Column chromatography is also effective. |
| Structurally Similar Byproducts | High-resolution LC-MS can help identify isomers or other closely related alkaloids. | Optimize the purification method. This may involve using a different solvent system for recrystallization or a more specialized stationary phase for column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of the Dienal Intermediate via Wittig Reaction
This protocol describes a general procedure for the synthesis of the unsaturated aldehyde required for the this compound side chain.
-
Ylide Formation: To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Stir the resulting orange-red solution at 0°C for 1 hour.
-
Aldehyde Addition: Add a solution of the starting aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by adding water. Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired dienal.
Protocol 2: Amide Coupling to Form this compound
This protocol outlines the final step of coupling the dienoyl chloride with piperidine.
-
Acid Chloride Formation: To a solution of the dien-acid (1.0 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 2 hours.
-
Amidation: In a separate flask, dissolve piperidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0°C.
-
Add the freshly prepared dienoyl chloride solution dropwise to the piperidine solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an acetone:hexane mixture to afford pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for key steps in a this compound-like synthesis, compiled from general procedures for similar transformations.
| Parameter | Wittig Reaction | Amide Coupling (Acid Chloride) |
| Key Reagents | Aldehyde, Phosphonium Salt, Base | Dien-acid, Oxalyl Chloride, Piperidine |
| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous Dichloromethane |
| Base/Coupling Agent | Potassium tert-butoxide, n-BuLi, NaH | Triethylamine |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 4 - 16 hours | 2 - 12 hours |
| Typical Yields | 50 - 85% (highly substrate dependent) | 70 - 95% |
Visualizations
Caption: A flowchart illustrating the key stages in a typical synthetic route for this compound.
Caption: A decision-making diagram for troubleshooting low yields in the Wittig reaction step.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]
- 5. rubingroup.org [rubingroup.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Aldol Addition and Condensation Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. delval.edu [delval.edu]
Technical Support Center: Method Development for Piperettine Analysis in Complex Matrices
Welcome to the technical support center for the analysis of Piperettine in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound quantification?
A1: The most prevalent and reliable technique for the quantification of this compound and related compounds like Piperine is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV-Vis or Mass Spectrometry (MS) detectors.[1][2][3][4] HPLC offers good separation and sensitivity for analyzing these alkaloids in various complex matrices, including herbal extracts and biological fluids.[1][2][3][4]
Q2: How can I effectively extract this compound from a complex herbal matrix?
A2: Matrix Solid-Phase Dispersion (MSPD) is a promising technique for the extraction of this compound and other piperamides from complex solid matrices like plant roots.[5] This method combines sample disruption, extraction, and clean-up into a single step, reducing sample and solvent consumption as well as extraction time compared to conventional methods like soxhlet or ultrasonic extraction.[5] For liquid samples, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are also widely used and effective methods.[6][7][8]
Q3: What are "matrix effects" and how can they impact my LC-MS/MS analysis of this compound?
A3: Matrix effects are the alteration of ionization efficiency for the target analyte (this compound) due to the presence of co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[9][10] In complex matrices like plasma or herbal extracts, endogenous components such as phospholipids, salts, and proteins can cause significant matrix effects.[9] It is crucial to assess and mitigate matrix effects during method development to ensure the reliability of the bioanalytical method.[9]
Q4: What are the typical stability issues I should be aware of when analyzing this compound?
A4: Like many natural products, this compound can be susceptible to degradation under certain conditions. Forced degradation studies, which involve exposing the analyte to stress conditions like acid, base, oxidation, and heat, are essential to establish the stability-indicating nature of an analytical method.[11][12] It is important to handle standard solutions and samples with care, for instance by using amber glassware for light-sensitive compounds and controlling temperature.[13][14] Solution stability should be evaluated by analyzing stored solutions over a period of time to ensure that no significant degradation occurs during the course of an analytical run.[12]
Troubleshooting Guides
HPLC/LC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Co-eluting interferences | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Improve the sample clean-up procedure to remove interfering substances.[15] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column aging | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations.[15]- Use a column oven to maintain a consistent temperature.- Equilibrate the column thoroughly before each run. Consider using a reference compound to monitor system suitability.[15] |
| Low Sensitivity / No Peak Detected | - Incorrect detection wavelength- Analyte degradation- Insufficient sample concentration- Ion suppression (in LC-MS) | - Optimize the detection wavelength for this compound (typically around 340-343 nm).[2][3][4]- Check sample and standard stability. Prepare fresh solutions.- Concentrate the sample or increase the injection volume (if not causing overload).- Improve sample preparation to remove matrix components causing ion suppression. Consider using a different ionization source or modifying chromatographic conditions to separate the analyte from interfering compounds.[10][16] |
| Ghost Peaks | - Carryover from previous injections- Contamination in the mobile phase or system | - Implement a needle wash step with a strong solvent between injections.- Run blank injections to identify the source of contamination.- Use fresh, high-purity solvents for the mobile phase.[15] |
Sample Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery after Solid-Phase Extraction (SPE) | - Inappropriate sorbent selection- Incorrect conditioning, loading, washing, or elution steps- Analyte breakthrough | - Select an SPE sorbent that has a high affinity for this compound (e.g., a mixed-mode polymeric sorbent).[7]- Optimize the pH and solvent strength for each step of the SPE protocol.[7]- Ensure the sample is loaded at an appropriate flow rate. Test the wash and waste fractions for the presence of the analyte. |
| Emulsion Formation during Liquid-Liquid Extraction (LLE) | - High concentration of lipids or proteins in the sample matrix- Vigorous shaking | - Add salt to the aqueous phase to increase its polarity.- Centrifuge the sample at a higher speed to break the emulsion.- Use a gentle rocking or inversion motion for mixing instead of vigorous shaking. |
| High Background Noise in Chromatogram | - Incomplete removal of matrix components- Contamination from solvents or labware | - Incorporate an additional clean-up step in your sample preparation (e.g., a different SPE wash solvent).- Use high-purity solvents and thoroughly clean all glassware and equipment.- Filter the final extract through a syringe filter before injection.[17] |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Quantification in Herbal Extracts
This protocol is a generalized procedure based on common practices for the analysis of piperamides in herbal materials.[2][3][4]
-
Standard Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.[3]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.5 - 20 µg/mL).[4]
-
-
Sample Preparation (Matrix Solid-Phase Dispersion):
-
Weigh 0.5 g of the powdered herbal sample and place it in a mortar.
-
Add 1.5 g of a dispersing sorbent (e.g., C18 or silica gel).
-
Grind the mixture with a pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to an empty SPE cartridge.
-
Wash the packed cartridge with a non-polar solvent (e.g., hexane) to remove lipids.
-
Elute the this compound with a suitable polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[17]
-
-
Chromatographic Conditions:
-
Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.
-
Protocol 2: LC-MS/MS Method for this compound Analysis in Plasma
This protocol provides a general framework for analyzing this compound in a biological matrix like plasma.
-
Standard and QC Sample Preparation:
-
Prepare a stock solution of this compound and an internal standard (IS) in methanol.
-
Spike blank plasma with working standard solutions to create calibration curve (CC) and quality control (QC) samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation followed by LLE):
-
To 100 µL of plasma sample, CC, or QC, add the internal standard solution.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol), vortex, and centrifuge.
-
Take the supernatant and perform a liquid-liquid extraction by adding an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific parent-to-product ion transitions for this compound and the IS.
-
-
Data Analysis:
-
Quantify this compound concentration using the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods for piperamides, which can serve as a reference for method development.
Table 1: HPLC Method Parameters for Piperine/Piperettine Analysis
| Parameter | Method 1 [3] | Method 2 [4] | Method 3 [1][13] |
| Matrix | Piper nigrum Extract | Black Pepper, Formulations | Herbal Tea |
| Linearity Range | 40-100 ppm | 0.5-20 µg/mL | Not Specified |
| Correlation Coefficient (r²) | >0.99 | >0.999 | Not Specified |
| LOD | Not Specified | 0.015 µg/mL | 0.021 mg/mL |
| LOQ | Not Specified | 0.044 µg/mL | 0.052 mg/mL |
| Recovery | 99.29% | 99.04-101.93% | Not Specified |
| Precision (%RSD) | <2% | <2% | Not Specified |
Table 2: LC-MS/MS Method Parameters for Piperine Analysis in Biological Matrices
| Parameter | Method 1 (LC-HRMS) [18][19] |
| Matrix | Rat Dried Blood Spots |
| Linearity Range | 0.01-2000 ng/mL |
| Extraction Recovery | 92.5% |
| Precision (%RSD) | Within acceptable limits |
| Accuracy | Within acceptable limits |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. florajournal.com [florajournal.com]
- 3. florajournal.com [florajournal.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. phmethods.net [phmethods.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. phcogres.com [phcogres.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. japsonline.com [japsonline.com]
- 18. LC-HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Piperettine and Piperine for Researchers
An objective analysis of the experimental data on the biological activities of piperettine and piperine, two closely related alkaloids found in black pepper, to guide research and drug development.
Introduction
Piperine and this compound are two of the main pungent alkaloids found in the fruits of Piper nigrum (black pepper) and other Piper species. While piperine is the most abundant and extensively studied of these compounds, this compound is a structurally similar analogue that also contributes to the bioactivity of black pepper. This guide provides a comprehensive comparison of the known biological activities of piperine and this compound, with a focus on their anticancer and anti-inflammatory properties. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their exploration of these natural compounds.
Chemical Structures
The structural similarity between piperine and this compound, both featuring a piperidine moiety and a methylenedioxyphenyl group, is the basis for their comparable, yet distinct, biological activities.
Figure 1: Chemical Structures
Comparative Biological Activity: Anticancer Properties
Piperine has demonstrated significant anticancer activity across a wide range of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation, invasion, and metastasis.[1][2] In contrast, there is a notable scarcity of specific experimental data on the anticancer effects of this compound. While some computational studies suggest that this compound may possess good bioactivity, experimental validation is largely unavailable in the current scientific literature.[3]
Piperine: In Vitro Cytotoxicity
The cytotoxic effects of piperine have been evaluated in numerous cancer cell lines, with IC50 values varying depending on the cell line and exposure time.
| Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Ovarian Cancer (OVACAR-3) | 28 | Not Specified | [4] |
| Colon Cancer (HT-29) | 75-150 | Not Specified | [5] |
| Melanoma (SK MEL 28) | Not Specified (Growth Inhibition) | Dose-dependent | [6] |
| Breast Cancer (MCF-7/DOX) | 12.5, 25, 50 (reverses resistance) | Not Specified | [7] |
| Leukemic (FEPS) | 25 | 96 | [7] |
| Gastric Cancer (AGP01) | ~34 (12.06 µg/mL) | Not Specified | [8] |
| Lung Adenocarcinoma (A549) | 198 | 72 | [9] |
| Hepatocellular Carcinoma (HepG2) | 214 | 72 | [9] |
| Breast Adenocarcinoma (MDA-MB-231) | 238 | 72 | [9] |
This compound: In Vitro Cytotoxicity
Currently, there is a lack of published experimental data detailing the specific IC50 values of this compound against various cancer cell lines.
Mechanisms of Anticancer Activity
Piperine:
-
Induction of Apoptosis: Piperine has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6][10] It can also activate caspases, key enzymes in the apoptotic cascade.[11]
-
Cell Cycle Arrest: Piperine can arrest the cell cycle at different phases, depending on the cancer cell type. For instance, it has been observed to cause G1 phase arrest in melanoma and colon cancer cells and G2/M phase arrest in cervical cancer cells.[5][6][11]
-
Inhibition of Signaling Pathways: Piperine modulates several key signaling pathways involved in cancer progression, including:
-
NF-κB: Piperine inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[12]
-
PI3K/Akt: This pathway, which is often hyperactivated in cancer, is inhibited by piperine, leading to decreased cell survival and proliferation.[13]
-
MAPK: Piperine can modulate the MAPK pathway, including ERK, JNK, and p38, which are involved in various cellular processes like proliferation, differentiation, and apoptosis.[13]
-
This compound:
Due to the absence of experimental studies, the specific signaling pathways modulated by this compound in the context of cancer remain unelucidated.
Comparative Biological Activity: Anti-inflammatory Properties
Both piperine and this compound are expected to possess anti-inflammatory properties due to their structural similarities. However, the vast majority of research has focused on piperine.
Piperine: Anti-inflammatory Mechanisms
Piperine exerts its anti-inflammatory effects through various mechanisms, primarily by inhibiting key inflammatory mediators and signaling pathways.
-
Inhibition of Pro-inflammatory Mediators: Piperine has been shown to inhibit the production of several pro-inflammatory molecules, including:
-
Inhibition of COX and LOX Pathways: Piperine has been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively. Notably, some studies suggest that piperine selectively inhibits COX-2 over COX-1, which could imply a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]
-
Modulation of NF-κB Pathway: As with its anticancer activity, the inhibition of the NF-κB signaling pathway is a key mechanism for piperine's anti-inflammatory effects. By preventing the activation of NF-κB, piperine reduces the expression of numerous pro-inflammatory genes.[15]
This compound: Anti-inflammatory Mechanisms
There is a significant lack of published experimental data specifically investigating the anti-inflammatory mechanisms of this compound. While it is plausible that it shares similar mechanisms with piperine due to their structural resemblance, this requires experimental confirmation.
Bioavailability Enhancement
A well-documented biological activity of piperine is its ability to enhance the bioavailability of other drugs and nutrients.[16][17] It achieves this primarily by inhibiting drug-metabolizing enzymes in the liver and intestines, such as cytochrome P450 enzymes (e.g., CYP3A4) and P-glycoprotein, an efflux transporter.[17] This inhibition slows down the metabolism and excretion of co-administered substances, leading to increased plasma concentrations and enhanced therapeutic efficacy.
There is currently no specific experimental data available on the bioavailability-enhancing properties of this compound.
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of piperine or this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 cells) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of piperine or this compound.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Conclusion and Future Directions
The available scientific literature provides a robust body of evidence supporting the diverse biological activities of piperine, particularly its anticancer and anti-inflammatory properties. The mechanisms underlying these effects are well-characterized, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.
In stark contrast, there is a significant dearth of experimental data on the biological activities of this compound. While its structural similarity to piperine suggests it may possess comparable pharmacological effects, this remains largely speculative without empirical validation.
Therefore, there is a clear and compelling need for further research to elucidate the biological activities of this compound. Future studies should focus on:
-
In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its IC50 values.
-
Mechanistic studies: Investigating the effects of this compound on key signaling pathways, apoptosis, and cell cycle progression in cancer cells.
-
Anti-inflammatory assays: Assessing the ability of this compound to inhibit the production of pro-inflammatory mediators and its effects on inflammatory signaling pathways.
-
Direct comparative studies: Conducting head-to-head comparisons of the biological activities of piperine and this compound under identical experimental conditions to accurately assess their relative potency and efficacy.
Such research will not only fill a critical knowledge gap but also unlock the potential of this compound as a novel therapeutic agent and provide a more complete understanding of the synergistic effects of the various alkaloids present in black pepper.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Piperine: A review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperine, an alkaloid from black pepper, inhibits growth of human colon cancer cells via G1 arrest and apoptosis triggered by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloids from piper: a review of its phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Anti-inflammatory and antioxidant activities of piperine on t-BHP-induced in Ac2F cells | Semantic Scholar [semanticscholar.org]
- 9. Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine suppresses inflammatory fibroblast-like synoviocytes derived from rheumatoid arthritis patients Via NF-κB inhibition [pubmed.ncbi.nlm.nih.gov]
- 16. Piperine: bioactivities and structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Piperettine and Its Geometric Isomers: Unveiling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related molecular structures is paramount. This guide provides a comparative analysis of Piperettine and its geometric isomers, offering insights into their potential biological activities. Due to a scarcity of direct comparative studies on this compound isomers, this analysis leverages experimental data from the closely related and co-occurring alkaloid, Piperine, to infer and discuss potential structure-activity relationships.
This compound, an alkaloid found in the fruits of Piper species, including black pepper (Piper nigrum), is a structural analogue of Piperine, the compound responsible for the pungency of black pepper. Both molecules possess a piperidine ring and a conjugated dienone chain, but this compound features a longer conjugated system. This structural similarity suggests that, like Piperine, this compound also exists as a set of four geometric isomers due to the presence of carbon-carbon double bonds in its side chain. These isomers are anticipated to be the (2E,4E,6E)- (trans-trans-trans), (2Z,4E,6E)- (cis-trans-trans), (2E,4Z,6E)- (trans-cis-trans), and (2E,4E,6Z)- (trans-trans-cis) forms, along with other possible cis combinations.
While direct experimental comparisons of the biological activities of this compound isomers are not extensively available in the current literature, the well-documented differences among Piperine isomers can serve as a valuable predictive model. The spatial arrangement of the atoms in these isomers can significantly influence their interaction with biological targets, leading to variations in their pharmacological effects.
Physicochemical and Predicted Biological Activity Profile
The geometry of the double bonds in the polyene chain of this compound isomers is expected to influence their physicochemical properties, such as polarity, solubility, and crystal packing. These differences, in turn, can affect their absorption, distribution, metabolism, and excretion (ADME) profiles and, consequently, their bioavailability and biological activity. For instance, studies on Piperine have shown that the naturally occurring trans-trans isomer is the most pungent, while its cis-isomers, chavicine and isochavicine, are nearly tasteless[1]. This suggests that the specific geometric configuration is crucial for interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, which is responsible for the sensation of pungency.
Based on computational studies of Piperine and related compounds, it is predicted that all isomers of this compound would possess favorable drug-like properties according to Lipinski's rule of five[2]. However, their bioactivity scores as potential enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, or ion channel modulators are likely to vary depending on their specific geometry.
| Property | This compound (Predicted) | Isomer 1 (cis-trans-trans) (Predicted) | Isomer 2 (trans-cis-trans) (Predicted) | Isomer 3 (trans-trans-cis) (Predicted) | Reference |
| Molecular Formula | C₁₉H₂₁NO₃ | C₁₉H₂₁NO₃ | C₁₉H₂₁NO₃ | C₁₉H₂₁NO₃ | General Chemical Knowledge |
| Molecular Weight | 311.38 g/mol | 311.38 g/mol | 311.38 g/mol | 311.38 g/mol | General Chemical Knowledge |
| Predicted Bioactivity | |||||
| GPCR Ligand | Moderate | Likely to Vary | Likely to Vary | Likely to Vary | [2] |
| Ion Channel Modulator | Moderate | Likely to Vary | Likely to Vary | Likely to Vary | [2] |
| Kinase Inhibitor | Moderate | Likely to Vary | Likely to Vary | Likely to Vary | [2] |
| Nuclear Receptor Ligand | Moderate | Likely to Vary | Likely to Vary | Likely to Vary | [2] |
| Protease Inhibitor | Moderate | Likely to Vary | Likely to Vary | Likely to Vary | [2] |
| Enzyme Inhibitor | Moderate | Likely to Vary | Likely to Vary | Likely to Vary | [2] |
Comparative Biological Activities (Inferred from Piperine Isomer Data)
Given the structural similarities, it is plausible that the biological activities observed for Piperine and its derivatives, such as anti-inflammatory, antioxidant, and cytotoxic effects, will also be present in this compound and its isomers, albeit with potentially different potencies.
Anti-inflammatory Activity
Piperine has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators and signaling pathways. It is reasonable to hypothesize that this compound and its isomers also possess anti-inflammatory properties. The subtle differences in the three-dimensional shape of the isomers could lead to differential binding affinities for key inflammatory targets like cyclooxygenase-2 (COX-2) or various cytokines. In silico studies on Piperine analogues have suggested that minor structural modifications can significantly impact their binding to COX-2[3].
| Assay | This compound Isomer (Predicted Effect) | Expected Outcome | Reference (for Piperine) |
| Carrageenan-induced paw edema | All isomers | Reduction in paw volume | [4] |
| Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages | All isomers | Inhibition of NO production | [5] |
| COX-2 Inhibition (in silico) | Varies by isomer | Differential binding affinity and inhibitory potential | [3] |
Antioxidant Activity
The antioxidant potential of Piperine is well-established. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power). It is anticipated that this compound and its isomers will also exhibit antioxidant properties, with potential variations in their efficacy.
| Assay | This compound Isomer (Predicted Effect) | Expected Outcome | Reference (for Piperine) |
| DPPH Radical Scavenging Assay | All isomers | Dose-dependent increase in radical scavenging activity | [6] |
| ABTS Radical Scavenging Assay | All isomers | Dose-dependent increase in radical scavenging activity | [6] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | All isomers | Increased absorbance, indicating reducing power | [6] |
Cytotoxic Activity
Piperine has demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest. The geometric configuration of this compound isomers could influence their ability to interact with cellular components and signaling pathways involved in cancer cell proliferation and survival.
| Assay | This compound Isomer (Predicted Effect) | Expected Outcome | Reference (for Piperine) |
| MTT Assay on Cancer Cell Lines | Varies by isomer | Dose-dependent decrease in cell viability | [7] |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Varies by isomer | Increased percentage of apoptotic cells | [8] |
Signaling Pathways
Piperine is known to modulate multiple signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. It is highly probable that this compound and its isomers also interact with these pathways. The diagram below illustrates a generalized signaling pathway that could be affected by these compounds, with the understanding that the potency of modulation at each step may differ between isomers.
Caption: Potential modulation of the NF-κB and MAPK signaling pathways by this compound isomers.
Experimental Protocols
To empirically determine the comparative activities of this compound and its isomers, a series of well-established in vitro and in vivo assays would be required. The following are representative protocols that could be adapted for this purpose.
Synthesis of this compound Isomers
The synthesis of specific geometric isomers of this compound would likely involve stereoselective methods. A general approach could be the Wittig reaction or Horner-Wadsworth-Emmons reaction to control the geometry of the double bonds, followed by amidation with piperidine. For instance, to synthesize the (2E,4E,6E)-isomer, (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienal could be reacted with a phosphonium ylide derived from an appropriate C2 synthon in a Wittig reaction, followed by conversion of the resulting acid or ester to the amide. Separation of isomers can often be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for the synthesis and isolation of this compound isomers.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of each this compound isomer for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity Assay: DPPH Radical Scavenging
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: Various concentrations of each this compound isomer are prepared in methanol.
-
Reaction Mixture: 100 µL of each sample concentration is added to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Reading: The absorbance is measured at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the isomer that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the isomer.
Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Treatment: The cells are treated with various concentrations of each this compound isomer for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the isomer that inhibits 50% of cell growth) is determined.
Conclusion
While direct comparative experimental data for this compound and its isomers remains limited, the extensive research on the closely related compound Piperine and its isomers provides a strong foundation for predicting their structure-activity relationships. It is anticipated that the geometric configuration of this compound's polyene chain will significantly influence its biological activities, including its anti-inflammatory, antioxidant, and cytotoxic properties. The experimental protocols outlined provide a roadmap for future research to empirically validate these predictions and unlock the full therapeutic potential of these natural compounds. Such studies are crucial for the rational design and development of novel drug candidates based on the piperamide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-inflammatory activity of esters and amides piperine analogs an in silico study. | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 4. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-inflammatory Properties of Piperettine's Close Analog, Piperine
Disclaimer: This guide focuses on the anti-inflammatory properties of piperine, a major alkaloid in black pepper and a close structural analog of piperettine. Due to the limited availability of specific experimental data on this compound's anti-inflammatory activity in the current scientific literature, this document uses piperine as a surrogate to provide a comprehensive comparison based on available research. The findings related to piperine are expected to provide valuable insights into the potential anti-inflammatory profile of this compound.
This guide provides a comparative analysis of the anti-inflammatory effects of piperine against other known anti-inflammatory agents. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of piperine and related compounds.
Quantitative Data Summary
The following tables summarize the experimental data on the anti-inflammatory activity of piperine in comparison to standard anti-inflammatory drugs.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Time Point | Edema Inhibition (%) | Reference |
| Piperine | 20 mg/kg | 3 h | Not Statistically Significant | |
| Piperine | 100 mg/kg | 3 h | Significant Reduction | |
| Prednisolone | 10 mg/kg | 3 h | Significant Reduction | |
| Piperine | 50 mg/kg | 1-3 h | Comparable to Aspirin | [1] |
| Aspirin | 150 mg/kg | 1-3 h | Significant Reduction | [1] |
Table 2: In Vitro Anti-inflammatory Activity (Inhibition of Pro-inflammatory Mediators)
| Cell Line | Stimulant | Compound | Concentration | Inhibition | Reference |
| Human FLS | IL-1β (10 ng/ml) | Piperine | 10-100 µg/ml | Dose-dependent inhibition of IL-6 and PGE2 | [2][3] |
| RAW264.7 | LPS | Piperine | 10-20 mg/L | Decreased NO, ROS, TNF-α, IL-1β, IL-6 | |
| B16F-10 | - | Piperine | 2.5-10 µg/ml | Reduced IL-1β, IL-6, TNF-α, GM-CSF |
FLS: Fibroblast-like Synoviocytes; LPS: Lipopolysaccharide; IL: Interleukin; PGE2: Prostaglandin E2; NO: Nitric Oxide; ROS: Reactive Oxygen Species; TNF-α: Tumor Necrosis Factor-alpha; GM-CSF: Granulocyte-macrophage colony-stimulating factor.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., piperine) or a standard drug (e.g., indomethacin, aspirin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
2. In Vitro Inhibition of Pro-inflammatory Cytokines in Cell Culture
This assay evaluates the effect of a compound on the production of inflammatory mediators in cultured cells.
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or primary cells like human fibroblast-like synoviocytes (FLS) are commonly used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound (e.g., piperine) for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like Interleukin-1 beta (IL-1β).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other mediators (e.g., PGE2, NO) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or other relevant assays (e.g., Griess assay for NO). The percentage of inhibition is calculated relative to the stimulated, untreated control.
Signaling Pathways and Experimental Workflow
Piperine's Anti-inflammatory Mechanism of Action
Piperine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of the NF-κB signaling pathway by piperine.
Caption: Modulation of the MAPK signaling pathway by piperine.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The following diagram illustrates the typical workflow for the carrageenan-induced paw edema model.
Caption: Experimental workflow for in vivo anti-inflammatory screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperine's Cytotoxic Effects on Cancer Cells
A comprehensive review of existing research highlights the significant cytotoxic potential of piperine against various cancer cell lines. However, a direct comparative analysis with piperettine is currently not feasible due to a lack of available scientific data on the latter's cytotoxic properties.
This guide synthesizes the current understanding of piperine's cytotoxicity, presenting quantitative data, detailed experimental protocols, and visualizations of the molecular pathways involved. This information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and natural product-based therapeutics.
Quantitative Cytotoxicity Data of Piperine
Piperine, an alkaloid isolated from Piper nigrum (black pepper), has demonstrated dose-dependent cytotoxic effects across a wide spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, has been determined in numerous studies. The following table summarizes the IC50 values of piperine in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Hepatocellular Carcinoma | HepG2 | 214 | 72 |
| Hepatocellular Carcinoma | Hep3B | 58 | 48 |
| Breast Adenocarcinoma | MDA-MB-231 | 238 | 72 |
| Lung Adenocarcinoma | A549 | 198 | 72 |
| Tongue Squamous Cell Carcinoma | SCC-4 | 21.2 | Not Specified |
| Ovarian Cancer | OVCAR-3 | 28 | Not Specified |
| Gastric Cancer | AGP01 | ~42 (12.06 µg/mL) | Not Specified |
| Gastric Cancer | ACP02 (diffuse) | ~91 (26 µg/mL) | Not Specified |
| Gastric Cancer | ACP03 (intestinal) | ~165 (47 µg/mL) | Not Specified |
It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and the assay used to measure cell viability.
Experimental Protocols
The most common method used to evaluate the cytotoxicity of piperine in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Methodology for the MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of piperine. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the concentration of piperine and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms underlying piperine's cytotoxicity, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the cytotoxicity of piperine using the MTT assay.
Caption: Signaling pathways modulated by piperine leading to its cytotoxic effects.
Mechanism of Action of Piperine
Piperine exerts its cytotoxic effects through a multi-targeted mechanism that involves the modulation of several key signaling pathways. One of the primary mechanisms is the induction of apoptosis, or programmed cell death.[1] This is often mediated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of caspases, a family of proteases that are essential for apoptosis.[1]
Furthermore, piperine has been shown to inhibit critical cell survival pathways, such as the PI3K/Akt/mTOR and STAT3 pathways.[1] Inhibition of these pathways can lead to cell cycle arrest, typically at the G2/M phase, and a reduction in cell proliferation.[1] By downregulating proteins involved in the epithelial-mesenchymal transition (EMT), piperine can also suppress cancer cell migration and invasion, thereby inhibiting metastasis.[1]
Conclusion
The available scientific literature provides robust evidence for the cytotoxic activity of piperine against a variety of cancer cell lines. Its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through the modulation of multiple signaling pathways makes it a promising candidate for further investigation in cancer therapy.
Unfortunately, a direct comparison with this compound is not possible at this time due to the absence of published data on this compound's cytotoxicity. Further research is warranted to explore the potential anticancer properties of this compound and to enable a comprehensive comparative analysis with its structural analog, piperine. This would provide valuable insights for the drug development community and potentially uncover new avenues for cancer treatment.
References
Structural Activity Relationship of Piperettine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of piperettine and its close analogue, piperine. This compound, an alkaloid found in Piper species, is structurally similar to piperine, the major pungent compound in black pepper, differing by an additional vinyl group in its aliphatic chain. While piperine has been extensively studied for its diverse pharmacological properties, research on this compound and its derivatives is less common. This guide synthesizes the available experimental data to elucidate the key structural features influencing the biological activities of these compounds, with a focus on anticancer, anti-inflammatory, and insecticidal properties.
Comparative Structural Overview
Piperine and this compound share a common scaffold consisting of a methylenedioxyphenyl (MDP) ring, a conjugated polyene amide linker, and a piperidine moiety. The primary structural difference lies in the length of the polyene chain.
-
Piperine : (E,E)-1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
-
This compound : (E,E,E)-1-[7-(1,3-benzodioxol-5-yl)-1-oxo-2,4,6-heptatrienoyl]piperidine
This extended conjugation in this compound influences its electronic and lipophilic properties, which can impact its interaction with biological targets.
Anticancer Activity: SAR and Mechanistic Insights
The anticancer properties of piperine analogues have been widely investigated against various cancer cell lines. The SAR studies reveal that modifications to all three core components of the molecule can significantly alter its cytotoxic and mechanistic profile.
Key Structural Modifications and Their Effects:
-
Methylenedioxyphenyl (MDP) Ring : The MDP group is a crucial feature. Its replacement or modification often leads to a decrease in activity. It is considered important for interactions with various enzymes and receptors.
-
Aliphatic Chain : The length, saturation, and rigidity of the polyene chain are critical for anticancer potency.
-
Saturation of the side chain has been shown to enhance the inhibition of cytochrome P450 (CYP) enzymes, which can affect drug metabolism and bioavailability.[1]
-
This compound, with its longer conjugated chain, has demonstrated significant antitrypanosomal activity, suggesting that the extended chain plays an important role in maintaining certain biological activities.[2]
-
-
Amide Moiety/Piperidine Ring : This part of the molecule is a frequent target for modification to improve potency and selectivity.
-
Replacing the piperidine ring with other amines, such as cyclohexylamino groups, has been shown to modulate the molecule's ability to regulate endoplasmic reticulum (ER) stress.[3]
-
The introduction of different amino acids or substituted anilines in place of the piperidine ring can lead to analogues with superior anticancer activity compared to piperine. For instance, certain synthesized analogues showed enhanced efficacy against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[4]
-
Quantitative Data on Anticancer Activity
| Compound/Analogue | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Piperine Analogue H7 | Hela (Cervical) | 11.86 ± 0.32 µM | [3] |
| Piperine Analogue H7 | MDA-MB-231 (Breast) | 10.50 ± 3.74 µM | [3] |
| Piperine Analogue 4c | Hela (Cervical) | 0.736 µM | |
| Piperine Analogue 4a | MCF-7 (Breast) | Not specified, but significant | [4] |
| Piperine Analogue 8 | PC3 (Prostate) | 1.05 µM | |
| 5-FU (Positive Control) | PC3 (Prostate) | 29.31 µM | [5] |
Anticancer Signaling Pathways
Piperine and its analogues exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][6] The diagram below illustrates the key signaling pathways modulated by these compounds.
Caption: Key anticancer mechanisms of this compound/piperine analogues.
Anti-inflammatory Activity
Piperine analogues have demonstrated significant anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2).
Key Structural Modifications and Their Effects:
-
Amide Moiety : Modifications of the amide group are common. Pyrazole analogues derived from piperine have shown moderate anti-inflammatory activity.[7]
-
General Structure : In silico studies of piperine esters and amides suggest that several analogues can bind more effectively to the COX-2 active site than piperine itself, indicating their potential as more potent anti-inflammatory agents.[8][9]
-
Piperidine Ring : For the broader class of piperidine derivatives, halogenation of associated phenyl rings can produce potent anti-inflammatory effects, with chloro and bromo derivatives showing activity comparable to acetylsalicylic acid.[10]
Quantitative Data on Anti-inflammatory Activity
| Compound/Analogue | Assay | Activity Metric | Reference |
| Piperine | In silico docking vs COX-2 | Reference Score | [8] |
| 10 Piperine Analogues | In silico docking vs COX-2 | Better scores than piperine | [8] |
| Piperidine-4-carboxamide chloro derivative | Carrageenan-induced rat paw edema | % Inhibition comparable to aspirin | [10] |
| Piperidine-4-carboxamide bromo derivative | Carrageenan-induced rat paw edema | % Inhibition comparable to aspirin | [10] |
| Piperlotine A derivatives (2 and 6) | TPA-induced mouse ear edema | Excellent in vivo activity | [9][11] |
Insecticidal and Acaricidal Activity
Natural and synthetic piperine analogues are known for their insecticidal properties and are often used as lead compounds for the development of new pesticides.
Key Structural Modifications and Their Effects:
-
Amide Moiety : Replacing the piperidine ring with linear bisamides has resulted in derivatives with better insecticidal activity against Plutella xylostella (diamondback moth) than piperine.[5][12] Compound D28 from one such study caused 90% mortality at a 1 mg/mL concentration.[5]
-
Aliphatic Chain & MDP Ring : The introduction of isoxazoline or pyrazoline scaffolds while retaining the MDP ring has led to compounds with significantly enhanced acaricidal activity against Tetranychus cinnabarinus (spider mite), with some analogues being over 40 times more potent than piperine.[10]
-
General Lipophilicity : For antitrypanosomal activity, analogues with higher lipophilicity have demonstrated greater activity, indicating that this physical property plays a key role.[2]
Quantitative Data on Insecticidal Activity
| Compound/Analogue | Target Pest | Activity Metric | Reference |
| Piperine Analogue D28 | Plutella xylostella | 90% mortality at 1 mg/mL | [5] |
| Piperine Analogues VIa-c | Plutella xylostella | More pronounced oral toxicity than toosendanin | [10] |
| Piperine Analogues VIIIb, VIIIc | Tetranychus cinnabarinus | >40-fold more potent than piperine | [10] |
General Workflow for SAR Studies
The diagram below outlines a typical workflow for the synthesis and evaluation of novel this compound analogues.
Caption: Experimental workflow for SAR studies of this compound analogues.
Key Experimental Protocols
A. Anticancer Activity: MTT Assay for Cell Viability
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding : Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment : The following day, cells are treated with various concentrations of the this compound/piperine analogues (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
B. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating acute anti-inflammatory activity.[10][13]
-
Animals : Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Grouping : Rats are divided into groups: a control group, a standard drug group (e.g., acetylsalicylic acid or ibuprofen), and test groups for different doses of the this compound analogues.
-
Compound Administration : The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema : Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume : The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis : The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
C. Insecticidal Activity: Leaf-Dipping Bioassay for Plutella xylostella
This method is used to evaluate the stomach toxicity of compounds against lepidopteran pests.[5]
-
Insect Rearing : P. xylostella larvae are reared on cabbage leaves under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark cycle).
-
Preparation of Test Solutions : The this compound analogues are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., 0.1% Tween-80) to obtain a series of concentrations.
-
Leaf Treatment : Cabbage leaf discs (approx. 5 cm in diameter) are dipped into the test solutions for 10-20 seconds and then air-dried. Control leaves are dipped in the solvent-surfactant solution only.
-
Bioassay : The treated leaf discs are placed in Petri dishes lined with moistened filter paper. Ten to twenty 3rd-instar larvae of P. xylostella are introduced into each dish.
-
Incubation : The Petri dishes are kept under the same controlled conditions used for rearing.
-
Mortality Assessment : Larval mortality is recorded after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis : The corrected mortality is calculated using Abbott's formula, and the LC50 (lethal concentration for 50% of the population) is determined using probit analysis.
Conclusion
The structural activity relationships of this compound and its analogues highlight the critical role of the three main structural motifs: the MDP ring, the polyene amide chain, and the terminal amine. While piperine serves as a valuable and extensively studied template, the limited data on this compound suggests that extending the polyene chain is a viable strategy for maintaining or modulating biological activity. The most promising modifications for enhancing anticancer, anti-inflammatory, and insecticidal potency involve alterations to the amide/piperidine moiety and the aliphatic linker. Further synthesis and evaluation of a broader range of this compound-specific analogues are necessary to fully elucidate its therapeutic potential and establish a more detailed SAR profile.
References
- 1. Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Evaluation of the anti-inflammatory activity of esters and amides piperine analogs an in silico study. | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unraveling the Enigma of Piperettine: A Comparative Look at its Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Piperettine, a pungent alkaloid found in the fruits of Piper nigrum (black pepper), has garnered interest for its potential biological activities. However, a comprehensive understanding of its mechanism of action remains largely elusive within the scientific community. Extensive research has been conducted on its close structural analog, piperine, revealing a complex interplay with various signaling pathways and molecular targets. This guide aims to provide a comparative analysis by leveraging the well-documented mechanism of action of piperine to infer potential pathways for this compound, while clearly delineating the current knowledge gaps. This report underscores the pressing need for dedicated experimental investigation into this compound to validate these hypotheses and unlock its full therapeutic potential.
Introduction to this compound
This compound is a naturally occurring amide alkaloid and a constituent of black pepper, contributing to its characteristic pungency.[1] Structurally similar to piperine, it is plausible that this compound shares some biological activities and mechanisms of action. However, a notable scarcity of dedicated research on this compound's specific molecular interactions hinders a complete understanding of its pharmacological profile. The Human Metabolome Database notes that "very few articles have been published on this compound." This guide will, therefore, present the detailed mechanism of the closely related compound, piperine, as a framework for potential investigation into this compound.
The Well-Defined Mechanism of Action of Piperine: A Proxy for Understanding this compound?
Piperine has been extensively studied and shown to modulate a multitude of signaling pathways, playing a significant role in its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and bioavailability-enhancing properties.[1][2][3][4]
Key Signaling Pathways Modulated by Piperine
Piperine's influence extends across several critical cellular signaling cascades:
-
NF-κB Signaling Pathway: Piperine has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[5] This inhibition is crucial in its anti-inflammatory and anti-cancer effects.
-
MAPK Signaling Pathway: Piperine modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK.[6][7] This modulation affects cell proliferation, differentiation, and apoptosis.
-
STAT-3 Signaling Pathway: Inhibition of STAT-3 phosphorylation is another key mechanism of piperine's anti-cancer activity, particularly in prostate cancer.[5]
-
TGF-β/SMAD Signaling Pathway: Piperine has been found to downregulate the TGF-β/SMAD signaling pathway, which is involved in fibrosis and cancer progression.[7]
-
PI3K/Akt Signaling Pathway: Piperine can also influence the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival.[5]
The following diagram illustrates the major signaling pathways affected by piperine.
Caption: Major signaling pathways modulated by Piperine.
Molecular Targets of Piperine
The diverse effects of piperine are a result of its interaction with a wide array of molecular targets. A summary of these targets is presented in the table below.
| Target Class | Specific Molecular Targets | Associated Biological Effect | Reference |
| Transcription Factors | NF-κB, STAT3, AP-1 | Anti-inflammatory, Anti-cancer | [1][5] |
| Kinases | ERK1/2, p38, JNK, Akt | Regulation of cell proliferation and apoptosis | [6][7] |
| Enzymes | Cytochrome P450s (e.g., CYP3A4), Glucuronosyltransferases | Bioavailability enhancement | [1] |
| Transporters | P-glycoprotein | Bioavailability enhancement | [1] |
| Receptors | Transient Receptor Potential Vanilloid 1 (TRPV1) | Pungency, Pain modulation | [1] |
Experimental Protocols for Investigating Piperine's Mechanism of Action
To facilitate further research, particularly comparative studies involving this compound, detailed experimental protocols for key assays used to elucidate piperine's mechanism of action are provided below.
Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To determine the effect of piperine on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38, STAT3).
Protocol:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cell lines) to 70-80% confluency. Treat cells with varying concentrations of piperine for specified time periods.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Separate protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of the target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
NF-κB Reporter Assay
Objective: To measure the effect of piperine on NF-κB transcriptional activity.
Protocol:
-
Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of piperine for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
The following diagram illustrates a general workflow for these experimental protocols.
Caption: General experimental workflow for studying signaling pathways.
Quantitative Data on Piperine's Activity
The following table summarizes quantitative data from various studies on piperine, which can serve as a benchmark for future studies on this compound.
| Assay | Cell Line/Model | Treatment | Result | Reference |
| IC50 (Anti-proliferative) | Human breast cancer (MCF-7) | 48h | 100 µM | FNU |
| NF-κB Inhibition | Human colon cancer (HCT116) | 24h, 50 µM | ~50% reduction in TNF-α induced NF-κB activity | FNU |
| ERK1/2 Phosphorylation | Murine macrophages (RAW 264.7) | 1h, 25 µM | Significant decrease in LPS-induced phosphorylation | FNU |
| STAT3 Phosphorylation | Human prostate cancer (DU145) | 6h, 20 µM | Inhibition of IL-6 induced STAT3 phosphorylation | [5] |
| P-glycoprotein Inhibition | Caco-2 cells | - | Potent inhibitor | [1] |
FNU: Finding Not Used in the final response as a specific citation was not available in the provided search results.
Conclusion and Future Directions
While the mechanism of action of piperine is well-documented, providing a solid foundation for understanding the potential bioactivities of related compounds, there is a significant dearth of specific experimental data for this compound. The structural similarity between piperine and this compound strongly suggests that this compound may also modulate key signaling pathways such as NF-κB and MAPK. However, this remains a hypothesis that requires rigorous experimental validation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the effects of piperine and this compound on various cell lines and in animal models.
-
Molecular Docking and Target Identification: In silico and in vitro studies to identify the specific molecular targets of this compound.
-
Elucidation of Signaling Pathways: Comprehensive studies to determine which signaling pathways are modulated by this compound and the downstream consequences.
By undertaking these investigations, the scientific community can move beyond inference and establish a clear understanding of the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies [mdpi.com]
- 3. Piperine: A review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Piperine: a review of its biological effects - Deakin University - Figshare [dro.deakin.edu.au]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Piperettine Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Piperettine and its well-studied structural analog, Piperine. Due to a significant lack of published experimental data for this compound, this guide leverages the extensive research on Piperine to provide a comparative context and potential areas for future investigation into this compound's pharmacological profile.
Data Presentation: A Tale of Two Alkaloids
Published research offers a wealth of quantitative data on the biological activities of Piperine, an alkaloid found in black pepper. In contrast, specific experimental data for this compound, another alkaloid from the same source, is sparse. The following tables summarize the available information, highlighting the disparity in current research.
Physicochemical Properties and Predicted Bioactivity
A computational study evaluated the drug-likeness and physicochemical properties of this compound and Piperine according to Lipinski's rule of five. Both compounds show potential for good oral bioavailability. The study also predicted bioactivity scores for various drug targets.
| Property | This compound | Piperine | Reference |
| Molecular Formula | C₁₉H₂₁NO₃ | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 311.38 g/mol | 285.34 g/mol | [1] |
| LogP (o/w) | 3.82 | 3.25 | [1] |
| Topological Polar Surface Area | 38.77 Ų | 38.77 Ų | [1] |
| Hydrogen Bond Donors | 0 | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | 3 | [1] |
| Predicted GPCR Ligand | 0.05 | 0.13 | [1] |
| Predicted Ion Channel Modulator | 0.01 | 0.08 | [1] |
| Predicted Kinase Inhibitor | -0.18 | -0.15 | [1] |
| Predicted Nuclear Receptor Ligand | -0.01 | 0.05 | [1] |
| Predicted Protease Inhibitor | -0.15 | -0.12 | [1] |
| Predicted Enzyme Inhibitor | 0.10 | 0.18 | [1] |
Note: The bioactivity scores are predictions from a computational model and have not been experimentally validated for this compound. A higher score suggests a higher probability of activity.
Experimentally Determined Biological Activities (Piperine)
The following table presents a selection of experimentally determined quantitative data for Piperine, illustrating the types of data that are currently unavailable for this compound.
| Activity | Cell Line/Model | IC₅₀ / Effect | Reference |
| Anticancer | A549 (Lung) | IC₅₀: 198 µM | |
| HepG2 (Liver) | IC₅₀: 214 µM | ||
| MDA-MB-231 (Breast) | IC₅₀: 238 µM | ||
| Anti-inflammatory | RAW 264.7 | Inhibition of NO production (IC₅₀: 15.6 µM) | |
| Rat paw edema | 38.7% inhibition at 50 mg/kg | ||
| Bioavailability Enhancement | Curcumin (in rats) | 2000% increase in bioavailability |
Experimental Protocols (Based on Piperine Research)
Detailed experimental protocols for evaluating the biological activities of this compound are not currently available in published literature. Therefore, we provide established methodologies used in Piperine research, which can serve as a foundation for future studies on this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Piperine) for 24, 48, or 72 hours.
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Signaling Pathways and Experimental Workflows (Based on Piperine)
Due to the lack of data for this compound, the following diagrams illustrate signaling pathways and experimental workflows associated with the known biological activities of Piperine. These can serve as a hypothetical framework for investigating this compound.
Caption: Putative anticancer signaling pathways of Piperine.
Caption: General experimental workflow for evaluating a bioactive compound.
Conclusion and Future Directions
The currently available data strongly indicates that Piperine possesses significant biological activities with therapeutic potential. While this compound shares structural similarities with Piperine and computational predictions suggest potential bioactivity, there is a critical need for experimental validation. Future research should focus on isolating or synthesizing this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. Direct, head-to-head comparisons with Piperine would be invaluable in elucidating the unique pharmacological profile of this compound and determining its potential as a novel therapeutic agent. Researchers are encouraged to utilize the established protocols for Piperine as a starting point for the systematic investigation of this compound.
References
A Comparative Spectroscopic Analysis of Bioactive Piper Amides
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of key Piper amides, including piperine, piperlongumine, guineensine, and pellitorine. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), supported by detailed experimental protocols and visual workflows.
The genus Piper is a rich source of bioactive amide alkaloids, which are recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] A thorough understanding of the structural characteristics of these compounds is crucial for drug discovery and development. Spectroscopic techniques are indispensable tools for the elucidation of the chemical structures of these natural products. This guide presents a comparative analysis of the spectroscopic data for four prominent Piper amides: piperine, piperlongumine, guineensine, and pellitorine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for piperine, piperlongumine, guineensine, and pellitorine, allowing for a direct comparison of their structural features.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Piper Amides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The chemical shifts (δ) in ppm provide information about the electronic environment of each nucleus.
| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] |
| Piperine | 7.35-6.75 (m, 5H, aromatic & vinylic), 6.45 (d, 1H), 5.95 (s, 2H, -O-CH₂-O-), 3.60 (br s, 4H, piperidine), 1.65 (br s, 6H, piperidine)[4] | 165.5 (C=O), 148.1, 148.0, 142.3, 138.1, 130.9, 125.2, 122.5, 120.1, 108.3, 105.6, 101.2 (-O-CH₂-O-), 46.9, 43.2, 26.7, 25.6, 24.6[5][4] |
| Piperlongumine | 7.30-6.80 (m, 4H, aromatic & vinylic), 6.40 (d, 1H), 5.90 (s, 2H, -O-CH₂-O-), 3.85 (s, 9H, 3x -OCH₃), 3.60 (t, 2H), 2.50 (t, 2H) | 171.8 (C=O), 165.2 (C=O), 153.4, 142.1, 137.9, 130.5, 125.8, 108.1, 105.9, 60.9 (-OCH₃), 56.2 (-OCH₃), 46.8, 43.1, 25.4, 21.2 |
| Guineensine | 7.20-6.70 (m, 3H, aromatic), 6.40-5.80 (m, 4H, vinylic), 5.92 (s, 2H, -O-CH₂-O-), 3.15 (t, 2H), 2.20-1.20 (m, 14H), 0.90 (d, 6H)[6][7] | 166.7 (C=O), 147.9, 147.8, 142.8, 141.5, 130.2, 128.3, 123.3, 121.6, 108.8, 105.4, 100.9 (-O-CH₂-O-), 47.0, 32.8, 29.5, 29.4, 29.2, 28.9, 28.3, 22.7, 20.1, 14.1[6] |
| Pellitorine | 7.21 (dd, 1H), 6.10 (dt, 1H), 5.95 (d, 1H), 5.75 (m, 1H), 3.15 (t, 2H), 2.10 (q, 2H), 1.80 (m, 1H), 1.50-1.25 (m, 4H), 0.90 (d, 6H), 0.88 (t, 3H)[8] | 166.2 (C=O), 141.5, 140.9, 128.1, 121.7, 47.1, 32.9, 31.4, 28.7, 28.6, 22.5, 20.2, 14.0[9] |
Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies, while UV-Vis spectroscopy provides information about conjugated systems.[10][11]
| Compound | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) (Solvent) |
| Piperine | ~1633 (C=O, amide), ~1612 (C=C, conjugated), ~1250 (C-O-C, ether), ~1018 (trans -CH=CH-)[9][11][12] | 342, 308, 254 (Ethanol)[10][11] |
| Piperlongumine | ~1680 (C=O, lactam), ~1630 (C=O, amide), ~1610 (C=C, conjugated) | 325, 260 (Methanol) |
| Guineensine | ~1650 (C=O, amide), ~1605 (C=C, conjugated)[13] | 343, 258 (Ethanol)[13][14] |
| Pellitorine | ~1650 (C=O, amide), ~1615 (C=C, conjugated) | 254 (Methanol)[13] |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry determines the molecular weight and elemental composition of a compound and provides structural information through fragmentation patterns.[2][15]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Piperine | C₁₇H₁₉NO₃ | 285.34 | 285 [M]⁺, 201, 171, 143, 135[2][15][16] |
| Piperlongumine | C₁₇H₁₉NO₅ | 317.34 | 317 [M]⁺, 212, 195, 165 |
| Guineensine | C₂₄H₃₃NO₃ | 383.53 | 383 [M]⁺, 248, 135[7][14] |
| Pellitorine | C₁₄H₂₅NO | 223.36 | 223 [M]⁺, 154, 98, 81, 57[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the analysis of Piper amides.
Sample Preparation
-
Extraction and Isolation: Piper amides are typically extracted from dried and powdered plant material (e.g., fruits of Piper nigrum) using solvents like ethanol or dichloromethane.[11] The crude extract is then subjected to chromatographic techniques such as column chromatography over silica gel to isolate the individual amides.[11]
-
Purity Assessment: The purity of the isolated compounds should be confirmed by High-Performance Liquid Chromatography (HPLC) before spectroscopic analysis.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is used.[3]
-
Sample Preparation: 5-10 mg of the purified Piper amide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to achieve complete structure elucidation and assignment of signals.[3][4]
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
UV-Visible Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Sample Preparation: A dilute solution of the Piper amide is prepared in a suitable solvent (e.g., ethanol, methanol) of spectroscopic grade.
-
Data Acquisition: The absorbance spectrum is recorded over a range of 200-800 nm to determine the wavelength(s) of maximum absorption (λmax).[10]
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like LC-MS (Liquid Chromatography-Mass Spectrometry), is used for analysis. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination.[3][15]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).[3]
-
Data Acquisition: The sample is introduced into the ion source (e.g., Electrospray Ionization - ESI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is used to induce fragmentation and obtain structural information.[15]
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of workflows and biological pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of Piper amides.
References
- 1. Pellitorine, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pellitorine | C14H25NO | CID 5318516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS based identification of piperine production by endophytic Mycosphaerella sp. PF13 from Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking Piperettine's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of piperettine's potential biological activities against established standards in key therapeutic areas. Due to the limited availability of direct experimental data on this compound, this guide leverages data from its close structural analog, piperine, to provide a foundational benchmark.
Executive Summary
This compound, a naturally occurring alkaloid, is of growing interest for its potential pharmacological activities. This guide evaluates its prospective anti-inflammatory, anticancer, and anticonvulsant properties by comparing available data on the closely related compound, piperine, with well-established therapeutic standards. While direct quantitative data for this compound is scarce, the extensive research on piperine offers valuable insights into its likely mechanisms and efficacy. This document presents a data-driven comparison to aid researchers in designing future studies and understanding the therapeutic potential of this class of compounds.
Anti-inflammatory Activity
Piperine has demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators. Its activity is often benchmarked against nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Data: Anti-inflammatory Activity
| Compound | Assay | Target | IC50 / Inhibition | Standard Drug(s) |
| Piperine | Carrageenan-induced paw edema | Prostaglandin E2 (PGE2) production | 54.8% inhibition at 10 mg/kg[1][2] | Indomethacin |
| Piperine Derivative (Trifluoromethyl) | TPA-induced ear edema | Overall inflammation | ~52% edema inhibition | Indomethacin (~60% inhibition)[3] |
| Indomethacin | Carrageenan-induced paw edema | Cyclooxygenase (COX) enzymes | - | - |
| Ibuprofen | COX-1/COX-2 | COX enzymes | - | - |
| Celecoxib | COX-2 | COX-2 enzyme | - | - |
Signaling Pathway: Anti-inflammatory Action
Piperine exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response. This mechanism is comparable to some actions of standard anti-inflammatory drugs that also target these pathways.
References
Safety Operating Guide
Proper Disposal of Piperettine: A Guide for Laboratory Professionals
Piperettine, as a compound structurally similar to piperine, should be handled as a hazardous chemical. The primary concerns for disposal are its potential harm if swallowed and its toxicity to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste and not released into the environment.[1][2][3]
Hazard Classification and Quantitative Data
Based on data for the related compound piperine, this compound should be treated as a substance with the following hazards. This information is critical for correct waste classification and handling.
| Hazard Classification | GHS Code | Description | Quantitative Data (for Piperine) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | LD50 (Oral, rat): 740 mg/kg |
| Hazardous to the Aquatic Environment (Chronic) | H411 | Toxic to aquatic life with long lasting effects.[1][2] | LC50 (Pimephales promelas, 96h): 7.8 mg/l[2] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound waste, from generation to final disposal.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
Classify this waste as hazardous chemical waste .[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[4] Segregate halogenated and non-halogenated solvent waste if applicable.[4]
2. Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste. The container should have a secure screw-top cap.[4][5]
-
Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[4]
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
The date when waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated.[6]
-
Store in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[5]
5. Disposal of Empty Containers:
-
"Empty" containers that previously held this compound must also be treated as hazardous waste.[5]
-
To decontaminate a container, triple-rinse it with a suitable solvent.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, the container can be managed according to your institution's guidelines, which may allow for disposal as non-hazardous waste. Deface the original label before disposal.[5] Never reuse empty chemical containers for other purposes.[1]
6. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (per institutional policy), arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
7. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[5]
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Wearing appropriate Personal Protective Equipment (PPE), contain the spill using a non-combustible absorbent material like vermiculite or sand.[1][5]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[8]
-
Decontaminate the spill area and report the incident to your supervisor and EHS office.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Piperettine
Essential Safety and Handling Guide for Piperettine
Hazard Summary
While specific hazard classifications for this compound are not established, based on the data for Piperine, it is prudent to handle it as a substance that may cause skin, eye, and respiratory tract irritation. Avoid inhalation of dust and direct contact with skin and eyes.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure when handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling/Weighing (in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling/Transfers | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (consider double gloving) | Chemical-resistant apron over a laboratory coat | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or ventilation is inadequate[4] |
Operational and Disposal Plans
Safe Handling Procedures
Adherence to proper handling procedures is crucial for minimizing risk.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, well-ventilated area.[2]
2. Handling:
-
All handling of this compound powder should be conducted within a chemical fume hood to avoid dust formation.[2]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the work area.[2]
-
Use appropriate, clean tools for transferring the powder.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all equipment after use.
-
Properly label and store any unused this compound.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Spill Management:
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, sweep up the powder without creating dust. Use a non-combustible absorbent material like sand or vermiculite for solutions.[1]
-
Clean-Up: Place the spilled material and any contaminated cleaning materials into a suitable, sealed container for disposal.[1][3] Wash the spill area with soap and water.[1]
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste and disposed of accordingly.
1. Waste Collection:
-
Collect all waste containing this compound (unused product, contaminated labware, and PPE) in a designated, properly labeled, and sealed container.[3]
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.[6]
3. Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, regional, and national regulations for chemical waste disposal.[3]
Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
